molecular formula C21H41O7P B105159 1-Oleoyl-sn-glycerol 3-phosphate CAS No. 65528-98-5

1-Oleoyl-sn-glycerol 3-phosphate

Cat. No.: B105159
CAS No.: 65528-98-5
M. Wt: 436.5 g/mol
InChI Key: WRGQSWVCFNIUNZ-GDCKJWNLSA-N
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Description

1-Oleoyl Lysophosphatidic Acid (LPA 18:1) is a high-purity, research-grade signaling phospholipid and one of the most abundant and biologically active endogenous lysophosphatidic acid species . As a potent lipid mediator, it activates a family of G protein-coupled receptors (LPA1-6) to influence a wide range of cellular processes, making it an essential tool for studying physiological and pathological mechanisms . In neuroscience research, 1-Oleoyl LPA is used to investigate the modulation of emotional behavior. Intracerebroventricular administration in rodent models has been shown to produce anxiogenic and depression-like effects, providing insights into the role of LPA signaling in affective disorders . This compound also plays a significant role in neuroimmunology, where it has been demonstrated to promote the polarization of microglia towards a pro-inflammatory M1-like phenotype, characterized by increased expression of markers like CD40, CD86, and iNOS, and the secretion of cytokines such as IL-1β, TNFα, and IL-6 . This makes it a critical reagent for modeling neuroinflammatory conditions. The effects are primarily mediated through its affinity for several LPA receptors, including LPA1 and LPA5, with the latter being implicated in driving pro-inflammatory responses in microglia . Beyond the central nervous system, LPA is a key regulator of fundamental cellular functions including proliferation, survival, migration, and smooth muscle contractility . This product is specifically designed for in vitro and in vivo research applications. FOR RESEARCH USE ONLY. NOT INTENDED FOR HUMAN OR ANIMAL DIAGNOSTIC OR THERAPEUTIC USES.

Properties

IUPAC Name

[(2R)-2-hydroxy-3-phosphonooxypropyl] (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H41O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26/h9-10,20,22H,2-8,11-19H2,1H3,(H2,24,25,26)/b10-9-/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGQSWVCFNIUNZ-GDCKJWNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H41O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10425008
Record name 1-Oleoyl-sn-glycerol 3-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10425008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65528-98-5
Record name 1-Oleoyl-sn-glycerol 3-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10425008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis and Metabolic Regulation of 1 Oleoyl Lysophosphatidic Acid

Enzymatic Pathways of Lysophosphatidic Acid Production

Lysophosphatidic acid (LPA) can be generated through several enzymatic pathways, both extracellularly and intracellularly. nih.govnih.gov These pathways involve a variety of enzymes that act on different precursor molecules to produce the various molecular species of LPA. researchgate.netnih.gov

Autotaxin-Dependent Synthesis from Lysophosphatidylcholine (B164491)

A major pathway for the production of extracellular LPA, particularly in the blood and other biological fluids, is through the action of the enzyme autotaxin (ATX). nih.govoup.comnih.gov ATX, also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted lysophospholipase D (lysoPLD) that hydrolyzes lysophosphatidylcholine (LPC) to generate LPA and choline. nih.govnih.gov This pathway is considered the primary source of circulating LPA. nih.govoup.com

The substrate for ATX, LPC, is abundant in plasma and can be produced from phosphatidylcholine by the action of lecithin-cholesterol acyltransferase (LCAT) and phospholipase A1 (PLA1). nih.gov The ATX-LPA signaling axis is implicated in a wide range of biological processes, including cell proliferation, migration, and survival. nih.govnih.gov The activity of ATX itself can be regulated by its product, LPA, which can act as a product inhibitor. nih.gov

Phospholipase-Mediated Conversion from Phosphatidic Acid

Another significant pathway for LPA production involves the deacylation of phosphatidic acid (PA). nih.gov This process is catalyzed by phospholipases of the A-type (PLA). nih.govnih.gov This pathway can occur intracellularly, contributing to the pool of LPA that acts as an intermediate in the synthesis of other glycerolipids. nih.gov

Phospholipase A1 (PLA1) and Phospholipase A2 (PLA2) are enzymes that hydrolyze the fatty acid at the sn-1 and sn-2 positions of a glycerophospholipid, respectively. nih.govyoutube.com When acting on phosphatidic acid (PA), these enzymes remove one of the acyl chains, resulting in the formation of LPA. nih.govnih.gov Specifically, PA-selective PLA1 enzymes produce 2-acyl-LPA. nih.gov PLA2 action on PA generates 1-acyl-LPA, such as 1-oleoyl-LPA. biocat.com

Several PLA1 and PLA2 isozymes have been identified that could participate in this pathway. nih.gov For instance, a membrane-associated PA-selective PLA1α (mPA-PLA1α/LIPH) is expressed in hair follicles and plays a role in hair growth through LPA production. nih.gov Intracellularly, a Ca2+-independent PLA2 has been shown to generate LPA at the leading edge of migrating monocytes. nih.gov

The substrate for the PLA-mediated pathway, phosphatidic acid (PA), can be generated through two primary routes. nih.gov First, phospholipase D (PLD) can hydrolyze membrane phospholipids (B1166683) like phosphatidylcholine (PC) to produce PA. nih.govyoutube.com Second, diacylglycerol (DAG) can be phosphorylated by diacylglycerol kinase (DGK) to form PA. nih.govnih.gov DAG itself is often produced by the action of phospholipase C (PLC). nih.gov Therefore, the concerted action of PLD or PLC/DGK, followed by PLA1 or PLA2, constitutes a complete pathway for LPA synthesis from membrane phospholipids. nih.gov

Localization and Distribution of Lysophosphatidic Acid Synthesizing Enzymes

The enzymes responsible for LPA synthesis are distributed throughout the body, with their specific locations often dictating the site of LPA action.

Autotaxin (ATX) is a secreted enzyme and is found in various biological fluids, including blood plasma, cerebrospinal fluid, seminal fluid, and follicular fluid. oup.comoup.com Its expression has been noted in various tissues, with significant levels in the intestine. uniprot.org Overexpression of ATX has been observed in several types of cancer. nih.gov

Phospholipase A1 (PLA1) and A2 (PLA2) enzymes are a large family with diverse localizations. Some are secreted, while others are cytosolic or associated with membranes. nih.govyoutube.com For example, a specific PA-selective PLA1 (mPA-PLA1α/LIPH) is found in hair follicles. nih.gov Another PA-selective PLA1 has been found to be expressed in tissues such as the prostate, testis, ovary, pancreas, and platelets. nih.gov

Phospholipase D (PLD) enzymes (PLD1 and PLD2) are expressed in various tissues, including the uterus. nih.gov PLD activity has also been detected in isolated cell nuclei. nih.gov

Diacylglycerol Kinases (DGKs) are also widely expressed, with particular importance in the brain and skin. nih.gov DGKα has been identified as contributing to alkyl-LPA production in ovarian cancer cells. nih.gov

EnzymePrimary LocationSubstrateProduct
Autotaxin (ATX)Blood plasma, cerebrospinal fluid, seminal fluid oup.comoup.comLysophosphatidylcholine (LPC) nih.govLysophosphatidic Acid (LPA) nih.gov
Phospholipase A1 (PLA1)Membrane-associated, secreted nih.govnih.govnih.govPhosphatidic Acid (PA) nih.gov2-acyl-LPA nih.gov
Phospholipase A2 (PLA2)Secreted, cytosolic, membrane-associated nih.govyoutube.comPhosphatidic Acid (PA) nih.gov1-acyl-LPA biocat.com
Phospholipase D (PLD)Uterus, cell nuclei nih.govnih.govPhosphatidylcholine (PC) nih.govPhosphatidic Acid (PA) nih.gov
Diacylglycerol Kinase (DGK)Brain, skin, ovarian cancer cells nih.govnih.govDiacylglycerol (DAG) nih.govPhosphatidic Acid (PA) nih.gov

Endogenous Levels and Dynamic Regulation of Lysophosphatidic Acid Species in Biological Fluids and Tissues

LPA has been quantified in a wide array of biological samples, including plasma, serum, cerebrospinal fluid, seminal fluid, saliva, and tears. nih.govnih.gov The concentration of LPA can vary significantly between these fluids. For instance, LPA levels in plasma are in the range of 0.1 to 80 nM, while in serum, they can be as high as 10 µM. nih.govnih.gov This difference is largely due to the release of LPA from activated platelets during blood clotting. nih.gov

The composition of LPA species, which differ in their acyl chain length and saturation, also varies between tissues and fluids. nih.govoup.com The most abundant LPA species in plasma include those with 18:2, 20:4, 16:0, and 18:1 acyl chains. nih.gov 1-Oleoyl-LPA (18:1) is one of the most common and biologically active forms of LPA. medchemexpress.comnih.gov

The levels of LPA in the body are dynamically regulated. Plasma LPA concentrations have been shown to have a circadian rhythm, with lower levels observed at 2 a.m. compared to 2 p.m. nih.gov Furthermore, LPA levels can be influenced by demographic and anthropometric factors, with studies showing a positive correlation with age, sex (higher in women), and Body Mass Index (BMI). nih.gov The dynamic regulation of LPA is crucial for maintaining physiological homeostasis, and dysregulation is associated with various pathological conditions. nih.gov

Biological Fluid/TissueReported LPA Concentration RangeKey LPA Species
Plasma0.1 - 80 nM nih.govnih.gov (can range from 0.14–1.64 μM in healthy subjects) nih.gov18:2, 20:4, 16:1, 16:0, 18:1 nih.gov
SerumUp to 10 µM nih.govNot specified
Cerebrospinal FluidQuantified, but specific range not detailed in provided context nih.govnih.govNot specified
Seminal FluidHigh levels reported oup.comNot specified
Follicular FluidHigh lysoPLD activity, indicating LPA production oup.comNot specified

Lysophosphatidic Acid Receptor Systems and 1 Oleoyl Lysophosphatidic Acid Interaction

Overview of Lysophosphatidic Acid Receptor Subtypes (LPA1-6)

To date, six distinct LPA receptors have been identified, designated LPA1 through LPA6. nih.govnih.gov These receptors are encoded by the LPAR1-6 genes in humans. nih.gov They are categorized into two families based on their structural and phylogenetic relationships. nih.gov

The first family, known as the endothelial differentiation gene (EDG) family, includes LPA1, LPA2, and LPA3. nih.gov These receptors share significant sequence homology with each other. nih.gov The second family is more closely related to purinergic receptors and consists of LPA4, LPA5, and LPA6. nih.gov These receptors have low homology to the EDG family. nih.gov

All six receptors are transmembrane proteins that feature a characteristic seven-transmembrane helix structure, an extracellular N-terminus, and an intracellular C-terminus. biorxiv.orgyoutube.com The spatiotemporal expression of these different receptor subtypes in various tissues is a key factor in determining the wide range of physiological and pathophysiological effects of LPA. nih.gov

Receptor Binding Affinity and Specificity of 1-Oleoyl Lysophosphatidic Acid

1-Oleoyl lysophosphatidic acid is a prevalent and biologically active species of LPA, frequently utilized in research as a standard agonist for activating LPA receptors due to its strong affinity. medchemexpress.com It is considered an endogenous agonist for both LPA1 and LPA2 receptors. biocrick.comtocris.comrndsystems.comsigmaaldrich.com While most LPA agonists activate LPA1 and LPA2, 1-oleoyl-2-methyl-sn-glycero-3-phosphothionate (OMPT) is a synthetic agonist that shows high potency for LPA3, though it still exhibits affinity for other LPA receptor subtypes. biorxiv.org

Studies investigating the effects of LPA on osteoclasts revealed that the lipid could elicit transient increases in cytosolic calcium concentration, with a response observed in 50% of the cells at a concentration of approximately 400 nM. biocrick.com

Binding Profile of 1-Oleoyl Lysophosphatidic Acid
Receptor SubtypeBinding CharacteristicReference
LPA1Endogenous Agonist biocrick.comtocris.comrndsystems.comsigmaaldrich.com
LPA2Endogenous Agonist biocrick.comtocris.comrndsystems.comsigmaaldrich.com
LPA3Acts as a reference agonist in studies, though synthetic agonists like OMPT show higher potency. biorxiv.org

Heterotrimeric G-Protein Coupling Profiles of Lysophosphatidic Acid Receptors

LPA receptors mediate their cellular effects by coupling to heterotrimeric G proteins. nih.gov These G proteins are composed of α, β, and γ subunits. Upon receptor activation by a ligand like LPA, the Gα subunit exchanges GDP for GTP, leading to its dissociation from the βγ complex. nih.gov Both the Gα subunit and the βγ complex can then modulate the activity of downstream effector proteins. nih.gov

The six LPA receptors can couple to one or more of the four main families of Gα subunits: Gαi/o, Gαq/11, Gα12/13, and Gαs. nih.govnih.gov This differential coupling to various G proteins is a primary mechanism for the diverse signaling outcomes initiated by LPA receptor activation. nih.gov For instance, LPA1 couples to Gαi/o, Gαq/11, and Gα12/13, but not Gαs. nih.gov LPA2 is similar, coupling to Gαi/o, Gαq/11, and Gα12/13. nih.gov LPA3 couples to Gαi/o and Gαq/11. nih.gov LPA4 is unique in its ability to couple to all four G protein families, including Gαs. nih.govnih.gov LPA5 couples to Gα12/13 and Gαq/11, and LPA6 couples to Gα12/13. nih.govnih.gov

G-Protein Coupling of LPA Receptors
ReceptorGαi/oGαq/11Gα12/13GαsReference
LPA1YesYesYesNo nih.gov
LPA2YesYesYesNo nih.gov
LPA3YesYesNoNo nih.gov
LPA4YesYesYesYes nih.govnih.gov
LPA5NoYesYesNo nih.govnih.gov
LPA6NoNoYesNo nih.gov

The Gαi/o pathway is primarily associated with the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. nih.gov Several LPA receptor subtypes are known to couple to the Gαi/o family of proteins. Specifically, LPA1, LPA2, LPA3, and LPA4 have been shown to engage this pathway. nih.govnih.gov The activation of Gαi/o by these receptors can influence a variety of cellular processes, including mitogenic signaling through the RAF–MEK–MAPK cascade and cell survival signaling via the PI3K–AKT pathway. nih.gov For example, NHERF2 facilitates the formation of a complex between the LPA2 receptor and the cystic fibrosis transmembrane conductance regulator (CFTR), and upon activation by LPA, the receptor couples to Gi proteins to decrease cAMP levels. nih.gov

Activation of the Gαq/11 pathway stimulates the effector enzyme phospholipase C (PLC). nih.gov PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.gov This cascade ultimately leads to an increase in intracellular calcium levels and the activation of protein kinase C (PKC). nih.gov The LPA receptors that couple to the Gαq/11 family include LPA1, LPA2, LPA3, LPA4, and LPA5. nih.govnih.govnih.gov LPA2 and LPA3, in particular, couple effectively to Gαq, resulting in robust calcium signaling. nih.gov

The Gα12/13 family of G proteins links GPCRs to the activation of Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs). nih.gov This activation, in turn, stimulates the small GTPase Rho, a key regulator of the actin cytoskeleton. nih.gov The LPA receptors that couple to Gα12/13 are LPA1, LPA2, LPA4, LPA5, and LPA6. nih.govnih.govnih.govnih.gov The signaling through this pathway is crucial for processes such as cell migration, cytoskeletal rearrangement, and stress fiber formation. nih.govscripps.edu For example, LPA4 induces neurite retraction and stress fiber formation through the G12/13-Rho/ROCK pathway. nih.gov

The Gαs pathway is unique among the G protein signaling cascades in that its activation stimulates adenylyl cyclase, leading to an increase in the production of cAMP. nih.gov Among the six identified LPA receptors, only LPA4 has been shown to couple to Gαs proteins. nih.govnih.gov This distinct coupling profile allows LPA4 to mediate physiological effects that are opposite to those mediated by Gαi/o-coupled receptors, such as promoting cAMP-dependent processes. nih.govscripps.edu

Intracellular Signal Transduction Cascades Mediated by 1 Oleoyl Lysophosphatidic Acid

Rho/ROCK Pathway Activation and Cytoskeletal Dynamics

The activation of the Rho/ROCK pathway is a prominent downstream effect of 1-Oleoyl-LPA signaling, playing a crucial role in regulating cytoskeletal dynamics. nih.govcsic.es This pathway is primarily initiated through the coupling of LPA receptors, particularly LPA1, to Gα12/13 proteins. ahajournals.orgnih.gov

Upon binding of 1-Oleoyl-LPA to its receptors, the activated Gα12/13 subunits stimulate Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), which in turn catalyze the exchange of GDP for GTP on the small GTPase RhoA, leading to its activation. nih.gov Activated RhoA then engages its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK).

ROCK activation leads to the phosphorylation of several substrates that directly impact the actin cytoskeleton. A key target is the myosin light chain (MLC), which, when phosphorylated, increases the ATPase activity of myosin II, promoting stress fiber formation and cell contraction. researchgate.net Studies have shown that treatment of RH7777 cells with 3 μM 1-Oleoyl-LPA results in maximal phosphorylation of MLC2 at 5 minutes, which returns to baseline by 15 minutes. researchgate.net This transient activation is associated with rapid cytoskeletal changes, including the retraction of cellular processes and transient membrane blebbing. researchgate.netnih.gov

The 1-Oleoyl-LPA-induced Rho/ROCK signaling is essential for various cellular processes, including cell migration, neurite retraction, and the formation of focal adhesions. embopress.org In fibroblasts, LPA-induced Rho activation is independent of cell adhesion to the extracellular matrix. embopress.org

Ras/MAPK/ERK Pathway Modulation

1-Oleoyl-LPA is a potent activator of the Ras/MAPK/ERK signaling cascade, a critical pathway involved in cell proliferation, differentiation, and survival. nih.gov The activation of this pathway can be initiated through the coupling of LPA receptors to different G proteins, including Gαi/o and Gαq. nih.gov

Upon receptor activation, the βγ subunits of the G protein can activate Src, a non-receptor tyrosine kinase, which in turn can lead to the activation of the Ras/Raf/MEK/ERK cascade. In various cell types, including RH7777 cells and DKO MEFs, 1-Oleoyl-LPA (at a concentration of 3 µM) has been shown to stimulate a transient activation of ERK1/2 and p38 MAPK, with peak activation occurring around 5 minutes and returning to basal levels by 15 minutes. nih.gov

The potency of 1-Oleoyl-LPA in activating the MAPK pathway can vary depending on the cell type and the specific LPA receptors expressed. For instance, in RH7777 cells, 1-Oleoyl-LPA and another LPA species, AGP 18:1, were found to be approximately equipotent in inducing MAPK activation. nih.gov This pathway has been implicated in the LPA-induced proliferation and migration of porcine trophectoderm cells. oup.com

Phosphoinositide 3-Kinase (PI3K)/Akt Signaling in Cell Survival

The PI3K/Akt pathway is another major signaling axis activated by 1-Oleoyl-LPA, playing a central role in promoting cell survival and proliferation. nih.govmdpi.com This pathway is typically initiated through the Gαi/oβγ complex, which can be activated by all six LPA receptors. mdpi.com

Following LPA receptor activation, the Gβγ subunits activate the p110β catalytic isoform of PI3K. mdpi.com PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt (also known as protein kinase B) to the plasma membrane, where it is phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) and mTORC2. mdpi.com

Activated Akt phosphorylates a wide range of downstream targets, leading to the inhibition of apoptosis and promotion of cell survival. mdpi.com For example, in Schwann cells, LPA-stimulated Akt activation promotes cell survival and influences differentiation. mdpi.com Furthermore, in esophageal squamous cell carcinoma cells, LPA has been shown to promote proliferation and migration through the PI3K/Akt pathway. nih.gov

Phospholipase C Activation and Intracellular Calcium Mobilization

1-Oleoyl-LPA is a potent inducer of intracellular calcium ([Ca2+]i) mobilization, a fundamental signaling event that regulates a multitude of cellular processes. nih.govcsic.esmedchemexpress.comnih.gov This response is primarily mediated through the activation of Phospholipase C (PLC) following the engagement of LPA receptors coupled to Gαq/11 proteins. mdpi.comnih.gov

Upon activation, PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). bertin-bioreagent.combiocat.com IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytosol. nih.gov

The potency of different LPA species in inducing calcium mobilization can vary. Studies in human A431 carcinoma cells have shown that 1-oleoyl-LPA is a highly potent agonist, with an EC50 as low as 0.2 nM. nih.gov The rank order of potency for different acyl chains at the sn-1 position is oleoyl-LPA > arachidonoyl-LPA > linolenoyl-LPA > linoleoyl-LPA > stearoyl-LPA = palmitoyl-LPA > myristoyl-LPA. nih.gov In C2C12 skeletal muscle cells, 1-Oleoyl-LPA induces a concentration- and time-dependent increase in [Ca2+]i. nih.gov This increase is inhibited by LPA1/3 receptor antagonists, suggesting the involvement of these receptor subtypes. nih.gov In addition to release from intracellular stores, LPA-induced calcium signaling can also involve the influx of extracellular calcium through receptor-operated channels. nih.govnih.gov

Regulation of Adenylyl Cyclase Activity

1-Oleoyl-LPA can modulate the activity of adenylyl cyclase, the enzyme responsible for the synthesis of cyclic AMP (cAMP), a key second messenger. This regulation is primarily mediated through the coupling of LPA receptors to Gαi/o or Gαs proteins. mdpi.comcsic.es

Activation of Immediate Early Genes (e.g., c-Fos Expression)

1-Oleoyl-LPA can rapidly induce the expression of immediate early genes, such as c-Fos, which are crucial for translating extracellular signals into long-term changes in gene expression and cellular function. nih.gov The induction of c-Fos by LPA is a well-documented phenomenon and is often used as a marker of neuronal activation. plos.org

In a study using a Rat-2 fibroblast cell line, 1-oleoyl-LPA was shown to be the most potent among various LPA species in inducing the expression of a reporter gene under the control of the c-fos serum response element (SRE). nih.govoup.com Furthermore, central administration of 1-Oleoyl-LPA (LPA 18:1) in rats has been shown to increase c-Fos expression in the dorsal periaqueductal gray matter (DPAG), a brain region involved in emotional behavior. plos.orgresearchgate.net This effect was observed following a 2 µg intracerebroventricular injection. plos.org The signaling pathways leading to c-Fos induction by LPA are complex and can involve the activation of both the MAPK/ERK and Rho pathways. nih.gov

Serum Response Element (SRE)-Driven Gene Activity

1-Oleoyl-LPA is a potent activator of gene transcription through the Serum Response Element (SRE), a cis-acting regulatory element found in the promoter region of many immediate early genes, including c-fos. nih.govoup.com The SRE is a key mediator of the mitogenic effects of serum and growth factors.

Studies using a Rat-2 fibroblast cell line containing a β-galactosidase reporter gene under the control of the SRE demonstrated that 1-oleoyl-LPA induced a time- and dose-dependent increase in β-galactosidase activity. nih.govoup.com A 3-fold increase in activity was observed after 5 hours of treatment with 1-oleoyl-LPA. nih.govoup.com The rank order of potency for different LPA species in activating SRE-driven gene expression was found to be 1-oleoyl-LPA > 1-palmitoyl-LPA > or = 1-myristoyl-LPA > 1-stearoyl-LPA. nih.govoup.com

The activation of SRE-driven gene activity by LPA is thought to be mediated by the activation of the Rho pathway and the subsequent activation of the serum response factor (SRF), a transcription factor that binds to the SRE. ahajournals.orgnih.gov This signaling cascade allows 1-Oleoyl-LPA to regulate the expression of a wide range of genes involved in cell growth, proliferation, and differentiation.

Table of Research Findings on 1-Oleoyl Lysophosphatidic Acid Signaling

Signaling PathwayKey FindingsCell Type/ModelReferences
Rho/ROCK Pathway Induces phosphorylation of Myosin Light Chain 2 (MLC2), leading to stress fiber formation and cell contraction.RH7777 cells researchgate.net
Causes rapid cytoskeletal changes, including retraction of cellular processes and transient membrane blebbing.RH7777 and DKO cells researchgate.netnih.gov
Activation is independent of cell adhesion to the extracellular matrix.Fibroblasts embopress.org
Ras/MAPK/ERK Pathway Stimulates transient activation of ERK1/2 and p38 MAPK, peaking at 5 minutes.RH7777 cells and DKO MEFs nih.gov
Mediates proliferation and migration.Porcine trophectoderm cells oup.com
PI3K/Akt Pathway Promotes cell survival and inhibits apoptosis.Various, including Schwann cells mdpi.com
Mediates LPA-induced proliferation and migration.Esophageal squamous cell carcinoma cells nih.gov
Phospholipase C/Ca2+ Mobilization Potently induces intracellular calcium mobilization with an EC50 of 0.2 nM.Human A431 carcinoma cells nih.gov
Induces a concentration- and time-dependent increase in intracellular calcium.C2C12 skeletal muscle cells nih.gov
Adenylyl Cyclase Regulation Can inhibit or stimulate adenylyl cyclase depending on the coupled G protein (Gαi/o or Gαs).General mdpi.comcsic.es
Immediate Early Gene Activation Increases c-Fos expression in the dorsal periaqueductal gray matter.Rats plos.orgresearchgate.net
SRE-Driven Gene Activity Induces a 3-fold increase in SRE-driven reporter gene activity after 5 hours.Rat-2 fibroblasts nih.govoup.com

Cellular and Molecular Processes Governed by 1 Oleoyl Lysophosphatidic Acid Signaling

Regulation of Cell Proliferation and Mitogenesis

1-Oleoyl LPA is a potent mitogen, stimulating cell proliferation in a diverse range of cell types. stemcell.comfishersci.com Its signaling activity is mediated through at least six distinct G protein-coupled receptors (LPA₁₋₆), which, upon activation, regulate intracellular pathways known to trigger mitogenesis. nih.gov Research has demonstrated that 1-Oleoyl LPA is one of the most effective LPA analogs for stimulating growth in various cell lines. stemcell.com

In human neuroblastoma cells, LPA has been shown to stimulate mitogenesis through a crosstalk mechanism with the anaplastic lymphoma kinase (ALK). nih.gov This process involves the activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) and the inhibitory phosphorylation of the tumor suppressor FoxO3a. nih.gov Furthermore, LPA signaling influences the proliferation of progenitor cells within the embryonic cerebral cortex. nih.gov In rat embryonic neural stem cells, LPA promotes proliferation in vitro. stemcell.com It also stimulates the proliferation of cultured astrocytes, which express LPA₁, LPA₂, and LPA₃ receptors. nih.gov

The pro-proliferative effects of 1-Oleoyl LPA are linked to the activation of multiple downstream pathways, including the Ras-Raf-MEK-ERK pathway, which is initiated following the binding of LPA to its receptor, LPA₁. nih.gov This broad-spectrum mitogenic activity underscores the importance of 1-Oleoyl LPA in developmental processes and its potential involvement in pathologies characterized by uncontrolled cell growth, such as cancer. nih.govnih.gov

Cell TypeEffect of 1-Oleoyl LPAKey Signaling Pathways/Receptors
Various Cell LinesGrowth StimulationNot specified
Human Neuroblastoma CellsStimulates MitogenesisCrosstalk with ALK, ERK1/2 activation
Rat Embryonic Neural Stem CellsPromotes ProliferationNot specified
Cultured AstrocytesStimulates ProliferationLPA₁, LPA₂, LPA₃
PreadipocytesInduces ProliferationLPA₁, Ras-Raf-MEK-ERK pathway

Modulation of Cell Differentiation

1-Oleoyl LPA exerts complex and often contrasting effects on the differentiation of various stem and progenitor cells, guiding their commitment to specific lineages. These effects are highly dependent on the species, cell type, and the specific LPA receptors expressed.

The role of 1-Oleoyl LPA in neuronal differentiation is multifaceted, with studies reporting both stimulatory and inhibitory actions.

Inhibition of Neuronal Differentiation : In human embryonic stem cell (hESC)-derived neural stem/progenitor cells (NSCs), 1-Oleoyl LPA acts as an inhibitor of neuronal differentiation. tocris.combio-gems.comstemcell.comstemcell.comrndsystems.com It prevents these human NSCs from forming neurospheres and maturing into neurons in vitro. stemcell.comfishersci.comstemcell.com

Stimulation of Neuronal Differentiation : Conversely, in rodent models, 1-Oleoyl LPA has been shown to promote neuronal differentiation. It stimulates the differentiation of cultured mouse and rat neural progenitor cells. stemcell.comfishersci.comstemcell.com Specifically, it promotes the differentiation of rat embryonic neural stem cells into cholinergic neurons and stimulates cortical neuroblasts to differentiate into neurons through the LPA₁-Gᵢ/ₒ pathway. nih.govstemcell.comscripps.edu Enhanced LPA-LPA₁ signaling can lead to premature cell cycle exit and neuronal differentiation. frontiersin.org This process may be facilitated by astrocytes, which, when treated with LPA, can induce axonal outgrowth of cortical progenitors. scripps.edu

These divergent outcomes highlight a species-specific or cell-context-specific regulatory role for LPA in neurogenesis.

Cell TypeSpeciesEffect of 1-Oleoyl LPAKey Signaling Pathways/Receptors
Neural Stem/Progenitor CellsHumanInhibits differentiation into neuronsLPA₁, LPA₂
Neural Progenitor CellsMouse, RatStimulates neuronal differentiationNot specified
Cortical NeuroblastsRatStimulates neuronal differentiationLPA₁-Gᵢ/ₒ pathway

1-Oleoyl LPA is a significant factor in the differentiation of mesenchymal stem cells (MSCs) into myofibroblasts, a cell type critically involved in tissue repair and fibrosis. Studies have shown that cancer-derived LPA can stimulate the differentiation of human adipose tissue-derived MSCs (hADSCs) into myofibroblast-like cells. stemcell.comstemcell.comnih.gov This differentiation is characterized by the increased expression of α-smooth muscle actin (α-SMA), a key marker for myofibroblasts. nih.gov

This process is implicated in pathological conditions such as lung fibrosis. nih.govopenalex.org In mouse models of lung fibrosis, bone marrow-derived MSCs migrate to the injured lung and differentiate into α-SMA-positive myofibroblasts, a process driven by LPA acting through its LPA₁ receptor. nih.gov The mechanism involves LPA stimulating the expression of stromal cell-derived factor-1 (SDF-1) by activating an autocrine TGF-β1-Smad signaling pathway. nih.gov

Cell TypeSource of LPAEffect of 1-Oleoyl LPAKey Signaling Pathways/Receptors
Human Adipose-Derived MSCsCancer-derivedStimulates differentiation to myofibroblast-like cellsAutocrine TGF-β1-Smad pathway
Bone Marrow-Derived MSCsIn vivo (lung injury model)Induces differentiation into myofibroblastsLPA₁

LPA signaling plays a role in hematopoietic stem cell (HSC) lineage commitment, particularly favoring the myeloid lineage over the lymphoid lineage. nih.gov The expression of various LPA receptors has been confirmed in myeloid progenitors. nih.gov

The LPA₁ receptor is specifically involved in the hematopoietic differentiation of mouse embryonic stem cells. nih.gov In the context of erythropoiesis (red blood cell production), different LPA receptors have opposing effects. In human erythroleukemia cells, the knockdown of the LPA₂ receptor enhances erythropoiesis, while the knockdown of the LPA₃ receptor inhibits it. nih.gov This suggests that the balance of signaling through different LPA receptors can fine-tune the commitment and differentiation of hematopoietic progenitors. nih.gov

Cell LineageEffect of LPA SignalingKey Receptors Involved
Myeloid LineagePromotes commitmentLPA₁
Erythroid Lineage (Erythropoiesis)Modulates differentiation (Inhibited by LPA₃, Enhanced by LPA₂ knockdown)LPA₂, LPA₃

Control of Cell Survival and Apoptosis

1-Oleoyl LPA exhibits a dual role in regulating cell fate, acting as either a pro-survival or a pro-apoptotic factor depending on the cell type and signaling context. scripps.edunih.gov

As a survival factor, LPA is particularly potent for cells of the nervous system. In neonatal Schwann cells, LPA at concentrations as low as 10 nM promotes survival, protecting them from apoptosis following serum withdrawal. pnas.org This pro-survival effect is mediated through the pertussis toxin-sensitive Gᵢ/ₒ proteins and the subsequent activation of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. scripps.edunih.govpnas.org Overexpression of the LPA₁ receptor in these cells is sufficient to decrease apoptosis. pnas.org LPA also promotes the survival of osteoclasts. tocris.combio-gems.comrndsystems.com

Paradoxically, LPA can also induce apoptosis in other cell types. scripps.edunih.gov This has been observed in myeloid progenitor cells and hippocampal neurons. scripps.edufrontiersin.org In these instances, the pro-apoptotic effects are often linked to the activation of Rho-dependent signaling pathways and caspase cascades. scripps.edunih.gov This ability of LPA to both support survival and trigger apoptosis underscores its critical role in maintaining tissue homeostasis and its involvement in developmental and pathological processes where controlled cell death is essential. scripps.edunih.gov

Cell TypeEffect of 1-Oleoyl LPAKey Signaling Pathways/Receptors
Neonatal Schwann CellsPromotes survival, prevents apoptosisLPA₁, Gᵢ/ₒ, PI3K/Akt
OsteoclastsPromotes survivalMultiple LPA receptors
Myeloid Progenitor CellsInduces apoptosisRho-dependent pathways, Caspases
Hippocampal NeuronsInduces apoptosis/necrosisRho-dependent pathways, Caspases

Orchestration of Cell Migration, Motility, and Chemotaxis

1-Oleoyl LPA is a powerful regulator of cell migration and motility, processes fundamental to development, immune response, wound healing, and cancer metastasis. stemcell.comscripps.edunih.gov It can act as both a chemoattractant and a chemorepellant, guiding cell movement in a directed manner. nih.gov

The effects of LPA on cell migration are largely mediated through the LPA₁ receptor. scripps.edu Studies using mouse skin fibroblasts from LPA₁ knockout mice showed that LPA-induced cell migration was significantly diminished. scripps.edu Similarly, in multiple human cancer cell lines, including breast cancer, prostate cancer, and melanoma, LPA stimulates motility, and this effect can be attenuated by an LPA₁-selective antagonist. scripps.edu

The signaling cascades downstream of LPA receptor activation that control migration are complex and can have opposing effects. nih.gov In MCF10CA1a breast cancer cells, LPA regulates motility via two major, counteracting pathways: the Rho/ROCK pathway and pathways involving Gαᵢ/ₒ and Gα₁₁/ₒ. nih.gov Furthermore, the PI3K/Akt pathway is critically involved, with research indicating that the Akt1 isoform is selectively required for LPA-induced cell migration in mouse embryo fibroblasts. nih.gov This intricate network of signaling allows LPA to finely tune the speed and direction of cell movement in various physiological and pathological settings. nih.govnih.gov

Cell TypeEffect of 1-Oleoyl LPAKey Signaling Pathways/Receptors
Mouse Skin FibroblastsStimulates migrationLPA₁, Rac1 activation
Human Cancer Cells (Breast, Prostate, Melanoma)Stimulates motilityLPA₁
MCF10CA1a Breast Cancer CellsModulates motility (via opposing pathways)Rho/ROCK, Gαᵢ/ₒ, Gα₁₁/ₒ
Mouse Embryo FibroblastsInduces migrationLPA receptors, PI3K, Akt1 isoform

Impact on Cell Adhesion and Cell-Cell Contact

1-Oleoyl Lysophosphatidic Acid (LPA) signaling induces dynamic alterations to the actin cytoskeleton, which leads to corresponding changes in cell morphology and adhesion. nih.gov In Schwann cells, the myelinating glia of the peripheral nervous system, LPA signaling promotes the formation of wreaths, enhances focal adhesions, and activates N-cadherin dependent cell aggregation. nih.gov These effects are significantly reduced in Schwann cells lacking the LPA1 receptor, highlighting the critical role of this specific receptor in mediating LPA's influence on cell adhesion in these cells. nih.gov

Influence on Platelet Aggregation

1-Oleoyl Lysophosphatidic Acid is a known bioactive phospholipid that is released from activated platelets and is recognized as a potent stimulator of platelet aggregation. ahajournals.orgavantiresearch.com This activity is a key component of its broader physiological and pathophysiological roles, particularly in processes such as thrombosis and wound healing where platelet activation is central. ahajournals.org The ability of LPA to induce this response underscores its function as a signaling molecule in the blood. ahajournals.orgavantiresearch.com

Modulation of Smooth Muscle Contraction

1-Oleoyl Lysophosphatidic Acid acts as a modulator of smooth muscle contraction. avantiresearch.comnih.gov This effect is one of the many cellular responses triggered by LPA, mediated through its G protein-coupled receptors. nih.gov The signaling cascades initiated by LPA in smooth muscle cells contribute to the regulation of vascular tone, a fundamental aspect of cardiovascular physiology. ahajournals.orgaacrjournals.org

Effects on Neurite Retraction and Axonal Guidance

1-Oleoyl Lysophosphatidic Acid signaling has significant effects on the morphology of neurons, most notably inducing rapid neurite retraction. nih.govavantiresearch.comnih.govsemanticscholar.org This process, also described as growth cone collapse, is observed in various neuronal cell lines and primary neurons. nih.govsemanticscholar.orguiowa.edu The underlying mechanism involves the reorganization of the cortical actin cytoskeleton, driven by the activation of the Rho protein pathway. nih.govsemanticscholar.org LPA signaling can alter the morphology and motility of young, postmitotic neurons, suggesting a role in axonal guidance during the development of the central nervous system. nih.govuiowa.edu In differentiated neuroblastoma cells, LPA-induced neurite retraction occurs through a signaling pathway that involves tau protein phosphorylation and an increase in GSK-3β activity. nih.gov

Role in Wound Healing and Tissue Remodeling

1-Oleoyl Lysophosphatidic Acid is a bioactive phospholipid that plays a role in the complex processes of wound healing and tissue remodeling. frontiersin.orgnih.gov As a component of serum that is produced by activated platelets during coagulation, LPA is present at sites of injury. nih.gov Its signaling pathways regulate multiple cellular functions that are integral to wound repair, including cell migration and proliferation. frontiersin.org

Contribution to Angiogenesis

1-Oleoyl Lysophosphatidic Acid (LPA) is a significant regulator of angiogenesis, the formation of new blood vessels. nih.govnih.govscite.ai It functions as a chemoattractant for endothelial cells and promotes their migration, proliferation, and differentiation, which are all essential processes in the formation of new vasculature. nih.govnih.govresearchgate.net

Studies using the chicken chorio-allantoic membrane (CAM) assay have demonstrated that 1-oleoyl LPA evokes a robust angiogenic response, quantitatively equivalent to that of Vascular Endothelial Growth Factor (VEGF). nih.govscite.ai Interestingly, the vessels induced by LPA have been observed to be larger than those induced by VEGF, suggesting they may be more mature. nih.govscite.ai This angiogenic effect is mediated through specific LPA receptors; the response can be blocked by antagonists for LPA1 and LPA3 receptors. nih.gov Furthermore, a selective agonist for the LPA3 receptor has been shown to induce angiogenesis. nih.gov

The signaling mechanisms through which LPA promotes angiogenesis are multifaceted. Vascular Endothelial Growth Factor (VEGF) has been shown to stimulate the expression of Autotaxin (ATX), the primary enzyme that generates LPA in the blood, as well as the LPA1 receptor in human umbilical vein endothelial cells. aacrjournals.org This creates a positive feedback loop where VEGF increases LPA production and simultaneously enhances the cellular response to it. aacrjournals.org LPA signaling subsequently impacts the expression of various angiogenic genes through pathways involving PI3K/Akt, MAPK/Erk1/2, and NF-κB. researchgate.netplos.org

Summary of Research Findings on 1-Oleoyl LPA and Angiogenesis
Experimental ModelKey FindingReceptors ImplicatedAssociated Signaling MoleculesReference
Chicken Chorio-allantoic Membrane (CAM)LPA (1µM) induces a robust angiogenic response equivalent to 50 ng VEGF.LPA1, LPA3N/A nih.gov
Human Umbilical Vein Endothelial Cells (HUVEC)VEGF stimulates expression of Autotaxin (ATX) and the LPA1 receptor.LPA1VEGFR2, Akt2 aacrjournals.org
Human ChondrocytesLPA enhances the expression of angiogenic factors including VEGF, IL-8, and MMP-9.LPA2, LPA3, LPA4, LPA6Gi/o, NF-kB plos.org
Ovarian Cancer CellsLPA induces VEGF expression via transcriptional activation.Edg4 (LPA2)c-Myc, Sp-1 nih.govoup.com

Transcriptional Regulation of Specific Genes

1-Oleoyl Lysophosphatidic Acid (LPA) signaling exerts significant control over cellular function by directly modulating the transcription of specific genes. ahajournals.org This regulation occurs across various cell types and influences a wide range of biological processes from inflammation to angiogenesis and cell cycle progression. ahajournals.orgmdpi.comresearchgate.net

In vascular smooth muscle cells, LPA markedly and rapidly induces the expression of Early growth response gene-1 (Egr-1) mRNA and protein. ahajournals.org This induction is controlled at the transcriptional level, mediated by the transcription factors CREB and SRF, which bind to CRE and SRE motifs in the Egr-1 promoter. ahajournals.org

LPA is also a potent proinflammatory stimulus, inducing the transcription and secretion of multiple chemokines and cytokines in human kidney proximal tubular epithelial cells. mdpi.com Genes significantly upregulated include CCL2, CCL3, CXCL8 (IL-8), and IL-6, as well as the adhesion molecule ICAM1. mdpi.com This induction is mediated through the activation of signaling hubs such as NF-κB, MEK/ERK, c-JUN, and CREB1. mdpi.com

A critical aspect of LPA's role in pathology, particularly in cancer, is its ability to regulate the expression of angiogenic factors. LPA stimulates the transcriptional activation of Vascular Endothelial Growth Factor (VEGF) in ovarian and prostate cancer cells. nih.govoup.commdpi.com This process can be mediated by transcription factors like c-Myc and Sp-1 and is crucial for promoting tumor angiogenesis. nih.gov LPA also induces the transcription of mRNA for VEGF-C, a key regulator of lymphangiogenesis. mdpi.comresearchgate.net

Furthermore, LPA signaling can influence gene expression through epigenetic mechanisms. In certain cancer cells, LPA has been shown to induce histone deacetylase (HDAC) activity, leading to reduced histone acetylation at specific gene promoters, such as that for the TRAIL receptor DR4, thereby affecting apoptosis pathways. aacrjournals.org

Genes Transcriptionally Regulated by 1-Oleoyl Lysophosphatidic Acid
Gene/ProteinCellular ContextEffect of LPAMediating Transcription Factors/PathwaysReference
Egr-1Aortic Smooth Muscle CellsUpregulationCREB, SRF ahajournals.org
VEGFOvarian Cancer CellsUpregulationc-Myc, Sp-1 nih.govoup.com
VEGF-CProstate Cancer CellsUpregulationLPAR1/LPAR3, Akt mdpi.com
CCL2, CCL3, CXCL8, ICAM1, IL-6Kidney Tubular Epithelial CellsUpregulationNF-κB, MEK/ERK, c-JUN, CREB1 mdpi.com
HIF-1αColon Cancer CellsUpregulationDependent on p53 status nih.gov
GlycodelinCancer CellsUpregulationN/A nih.gov
LPA1 (LPAR1)Normal and Neoplastic CellsDownregulated by TGFβ, which counteracts LPA signalingSmad3, Smad4, E2F4/5 nih.gov

Cyclooxygenase-2 (COX-2) Expression

1-Oleoyl Lysophosphatidic Acid (LPA) has been identified as a significant signaling molecule in the induction of cyclooxygenase-2 (COX-2) expression in various cell types. In human bronchial epithelial cells (HBEpCs), LPA treatment leads to an upregulation of COX-2 mRNA and subsequent release of prostaglandin (B15479496) E2 (PGE2) nih.gov. This process is part of the innate immunity response and tissue repair in airway inflammation nih.gov. The signaling pathway involves the transactivation of the epidermal growth factor receptor (EGFR) and is mediated by protein kinase C (PKC) isoforms, specifically PKCδ and PKCζ nih.gov. Overexpression of dominant-negative forms of these PKC isoforms was shown to partially block the LPA-induced expression of COX-2 nih.gov.

In the context of rheumatoid arthritis (RA), LPA plays a critical role in the induction of COX-2 in fibroblast-like synovial cells. nih.gov Synovial fluid from RA patients, which contains significant amounts of LPA, stimulates COX-2 induction and PGE2 production nih.gov. This effect can be mimicked by LPA alone and is inhibited by pertussis toxin (a G(i/o) protein inhibitor) and the LPA receptor antagonist Ki16425, indicating a receptor-mediated mechanism nih.gov. The LPA(1) receptor subtype is abundantly expressed in these cells nih.gov. LPA not only induces COX-2 expression on its own but also enhances the induction caused by inflammatory cytokines like IL-1α and IL-1β nih.gov.

Table 1: Research Findings on LPA-Induced COX-2 Expression

Cell TypeKey FindingsSignaling Pathway ComponentsReference
Human Bronchial Epithelial Cells (HBEpCs)LPA upregulates COX-2 mRNA expression and PGE2 release.EGFR transactivation, PKCδ, PKCζ nih.gov
Fibroblast-like Synovial Cells (from RA patients)LPA in synovial fluid stimulates COX-2 induction and PGE2 production.G(i/o) proteins, LPA(1) receptor nih.gov

Connective Tissue Growth Factor (CTGF/CCN2) Upregulation in Osteoblasts

1-Oleoyl Lysophosphatidic Acid is a potent regulator of Connective Tissue Growth Factor (CTGF/CCN2) in osteoblasts, a protein crucial for osteoblast differentiation and function nih.gov. Studies using the MC3T3-E1 osteoblast cell line have demonstrated that LPA stimulation leads to an increase in the mRNA expression of CCN2, with peak levels observed two hours after stimulation, followed by an increase in CCN2 protein synthesis spandidos-publications.comnih.govresearchgate.net.

The signaling mechanism for this upregulation involves G-protein coupled receptors (GPCRs), specifically LPA1 and LPA3. The use of Ki16425, a specific inhibitor of LPA1/3, was shown to abrogate the LPA-induced increase in CCN2 expression spandidos-publications.comnih.gov. The downstream signaling cascade involves both the protein kinase C (PKC) and protein kinase A (PKA) pathways spandidos-publications.comnih.govresearchgate.net. LPA was observed to induce the translocation of PKC to the cell membrane, enhancing its activity spandidos-publications.comnih.gov. Pre-treatment with the PKC inhibitor staurosporine (B1682477) prevented the LPA-induced increase in CCN2, while direct activation of PKC with phorbol (B1677699) 12-myristate 13-acetate (PMA) enhanced CCN2 expression spandidos-publications.comnih.gov. Furthermore, interference with the PKA signaling pathway also affected the LPA-induced expression of CCN2 nih.govresearchgate.net. These findings indicate that LPA increases CCN2 expression through the coordinated action of both PKC and PKA pathways downstream of LPA1/3 receptor activation nih.govresearchgate.netresearchgate.net.

Table 2: LPA-Induced Upregulation of CTGF/CCN2 in Osteoblasts

Cell LineMethodKey ResultsSignaling Pathways ImplicatedReference
MC3T3-E1RT-qPCR, Western BlotLPA transiently increased CCN2 mRNA (peak at 2h) and protein expression.LPA1/3 receptors, PKC, PKA spandidos-publications.comnih.govresearchgate.net
MC3T3-E1Inhibitor Study (Ki16425)Inhibition of LPA1/3 receptors blocked the LPA-induced increase in CCN2.LPA1/3 receptors spandidos-publications.comnih.gov
MC3T3-E1Inhibitor/Activator Study (Staurosporine/PMA)PKC inhibition prevented, and PKC activation enhanced, CCN2 expression.PKC spandidos-publications.comnih.gov

GATA Factor-Mediated Gene Regulation in Hematopoiesis

The signaling of lysophosphatidic acid is intertwined with the action of GATA transcription factors in regulating the commitment of hematopoietic stem cells (HSCs) to specific myeloid lineages. GATA transcription factors, particularly GATA-1 and GATA-2, are master regulators of hematopoiesis nih.gov. GATA-2 is crucial for the maintenance of HSCs, while GATA-1 is essential for erythroid differentiation nih.govnih.gov.

Research suggests that the expression of LPA receptors, specifically LPA2 and LPA3, is correlated with and regulated by GATA-1 and GATA-2 during the differentiation of myeloid progenitors physiology.org. The activation of LPA3 promotes erythropoiesis, while LPA2 activation appears to suppress it physiology.orgphysiology.org. This differential effect is linked to the regulation of the LPAR2 and LPAR3 gene promoters by GATA factors physiology.org. Studies using K562 leukemia cells and luciferase assays have shown that GATA factors can regulate the promoter regions of these LPA receptor genes physiology.orgphysiology.org. Chromatin immunoprecipitation (ChIP) studies have confirmed the physical interaction between GATA factors and the promoter regions of the LPAR genes in K562 cells physiology.org. Therefore, the balance between LPA2 and LPA3 expression, which is controlled by GATA factors, acts as a regulatory switch for lineage commitment in myeloid progenitors, influencing the development of erythroid and megakaryocytic lineages physiology.org.

Table 3: GATA Factor Regulation of LPA Receptor Expression in Hematopoiesis

Cell LinesExperimental ApproachKey FindingsImplicationReference
K562, HEK293TLuciferase AssaysGATA factors regulate the promoter regions of LPAR2 and LPAR3 genes.GATA factors directly control the expression of specific LPA receptors. physiology.orgphysiology.org
K562Chromatin Immunoprecipitation (ChIP)Demonstrated physical binding of GATA factors to the LPAR gene promoters.Confirms direct transcriptional regulation of LPA receptors by GATA factors. physiology.org
Human HSCsPharmacological approachesActivation of LPA3 promotes erythropoiesis, while LPA2 activation suppresses it.The balance of LPA receptor subtypes, regulated by GATA factors, directs myeloid lineage commitment. physiology.org

Physiological and Developmental Roles of 1 Oleoyl Lysophosphatidic Acid

Central Nervous System Function and Development

1-Oleoyl Lysophosphatidic Acid (LPA), a prominent species of the lysophospholipid family, plays a multifaceted role in the development and function of the central nervous system (CNS). nih.gov Its actions are mediated through a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6 (LPA1-6), which are widely expressed throughout the brain. nih.govnih.gov LPA signaling is integral to a variety of neural processes, including the biology of neural progenitor cells, the excitability of developing neurons, the formation of synapses, and the process of myelination. nih.govnih.gov Furthermore, it has been implicated in the modulation of emotional behaviors and the activation state of microglia, the resident immune cells of the CNS. nih.govnih.gov

Regulation of Neural Progenitor Cell Biology (Differentiation, Survival, Migration)

1-Oleoyl LPA is a significant regulator of neural progenitor cell (NPC) dynamics, influencing their differentiation, survival, and migration. nih.gov During early brain development, LPA signaling is crucial for the proper formation of the cortex. nih.gov It has been demonstrated that LPA serves as a signal for the differentiation and survival of progenitor cells. nih.gov In vitro studies using cultured mouse or rat neural progenitor cells have shown that 1-Oleoyl LPA stimulates neuronal differentiation. stemcell.comstemcell.com Specifically, it has been found to promote the differentiation of rat embryonic neural stem cells into cholinergic neurons. stemcell.com

Conversely, in the context of human embryonic stem cell-derived neural stem cells (NSCs), 1-Oleoyl LPA has been reported to inhibit their differentiation into neurons and the formation of neurospheres in vitro. stemcell.combio-gems.combio-gems.com This suggests that the influence of 1-Oleoyl LPA on NPC differentiation can be context-dependent, potentially varying based on the origin and developmental stage of the cells.

LPA's role in NPC survival is also critical. Evidence from mice lacking the LPA1 receptor shows increased apoptosis in the ventricular zone, the region where neural stem cells reside, leading to a higher number of cells due to reduced cell death. nih.govscripps.edu This indicates that LPA signaling, particularly through the LPA1 receptor, is vital for the survival of neural progenitors during cortical development. nih.gov

Table 1: Effects of 1-Oleoyl Lysophosphatidic Acid on Neural Progenitor Cells

Process Effect Model System Key Findings
Differentiation Stimulates Cultured mouse or rat neural progenitor cells Promotes neuronal differentiation. stemcell.comstemcell.com
Differentiation Inhibits Human embryonic stem cell-derived neural stem cells Prevents formation of neurospheres and differentiation into neurons. stemcell.combio-gems.combio-gems.com
Survival Promotes In vivo (mouse models) LPA1 receptor signaling reduces apoptosis in the ventricular zone. nih.govscripps.edu
Migration Implicated In vitro and in vivo models LPA signaling is involved in the migration of early cortical neurons. nih.govnih.gov

Control of Developing Neuron Excitability

1-Oleoyl LPA plays a role in controlling the excitability of developing neurons. nih.gov This regulation is achieved through the direct modulation of ionic conductances in these nascent neural cells. nih.gov The LPA1/Edg2 receptor, which is expressed in developing neurons (neuroblasts), is implicated in this process. frontiersin.org Activation of the LPA1 receptor can lead to an increase in the excitability of hippocampal neurons, highlighting a direct impact of LPA signaling on the functional properties of neurons during their developmental phase. frontiersin.org

Impact on Synapse Formation and Myelination

LPA signaling, with 1-Oleoyl LPA being a key component, is thought to influence both synapse formation and myelination. nih.gov The LPA1 receptor is richly expressed in the postnatal brain during the period of myelination, suggesting a functional role in this process. nih.gov In the central nervous system, oligodendrocytes, the cells responsible for myelination, express LPA receptors, particularly LPA1. nih.gov While direct morphological effects on oligodendrocyte differentiation in vitro have not been consistently observed, the temporal expression pattern of LPA1 strongly suggests an involvement in myelination. nih.gov

In the peripheral nervous system, LPA signaling has been shown to be crucial for the function of Schwann cells, which are responsible for myelinating peripheral axons. nih.gov Furthermore, LPA might regulate the formation of synapses during development. nih.gov This is consistent with the fact that Rho kinases, which are primary regulators of the cytoskeleton, are effectors of LPA receptors. nih.gov LPA has been shown to play a role in the formation and modulation of synapses in cultured hippocampal neurons. researchgate.net

Modulation of Emotional Behavior (Anxiety, Depression)

Central administration of 1-Oleoyl LPA in rats has been shown to modulate emotional behaviors, particularly anxiety and depression. nih.govnih.gov Studies have revealed that infusion of 1-Oleoyl LPA can induce an anxiogenic-like phenotype, as evidenced by a reduction in the time spent in the open arms of an elevated plus-maze and decreased locomotion in an open field test. nih.govnih.gov These effects were notably present under conditions of novelty. nih.gov

In the forced swimming test, a common model for assessing depression-like behavior, administration of 1-Oleoyl LPA dose-dependently increased immobility time, suggesting a pro-depressive effect. nih.govnih.gov The dorsal periaqueductal gray (DPAG), a brain region involved in the control of emotional behavior, shows increased c-Fos expression following 1-Oleoyl LPA administration. nih.gov This region also has an abundant expression of the LPA1 receptor, a primary target for 1-Oleoyl LPA, further implicating this signaling pathway in the regulation of emotional responses. nih.gov These findings suggest that 1-Oleoyl LPA is a relevant neurotransmitter potentially involved in both normal and pathological emotional states, including anxiety and depression. nih.govnih.gov

Table 2: Effects of 1-Oleoyl Lysophosphatidic Acid on Emotional Behavior in Rats

Behavioral Test Effect of 1-Oleoyl LPA Interpretation
Elevated Plus-Maze Reduced time in open arms nih.govnih.gov Anxiogenic-like effect
Open Field Test Hypolocomotion nih.gov Anxiogenic-like effect
Forced Swimming Test Increased immobility time nih.govnih.gov Depression-like effect

Influence on Microglial Activation and Polarization

1-Oleoyl LPA has a significant impact on the activation and polarization of microglia, the resident immune cells of the central nervous system. nih.govnih.gov Microglia can exist in different activation states, broadly categorized as the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. nih.govnih.gov Research has demonstrated that treatment of both the BV-2 microglial cell line and primary murine microglia with 1-Oleoyl LPA promotes a shift towards a pro-inflammatory M1-like phenotype. nih.govnih.gov

This polarization is characterized by several molecular changes. nih.gov LPA treatment leads to an increase in the expression of M1 markers such as CD40 and CD86, as well as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Conversely, the expression of the M2 marker CD206 (mannose receptor) and Arginase-1 is reduced. nih.gov This indicates that 1-Oleoyl LPA can modulate the neuroinflammatory environment by influencing the functional state of microglia. nih.gov

Role in Schwann Cell Survival

In the peripheral nervous system, 1-Oleoyl LPA acts as a potent survival factor for Schwann cells, the glial cells responsible for myelinating peripheral axons. nih.govnih.gov Studies have shown that LPA can prevent the apoptosis of serum-starved neonatal Schwann cells. oup.com This survival-promoting effect is mediated through a signaling pathway that involves the Gi protein, phosphoinositide 3-kinase (PI3K), and the downstream kinase Akt. nih.govnih.gov

The LPA1/VZG-1 receptor is expressed by Schwann cells, and its activation is crucial for mediating the survival effects of LPA. nih.govnih.gov Overexpression of a functional LPA1/VZG-1 receptor has been shown to decrease apoptosis in Schwann cells following serum withdrawal. nih.gov These findings highlight the importance of LPA signaling in maintaining the viability of Schwann cells, which is essential for the proper function and regeneration of peripheral nerves. nih.govoup.com

Cardiovascular System Regulation

1-Oleoyl LPA plays a significant role in the cardiovascular system, with research highlighting its involvement in both normal physiological regulation and pathological conditions like atherosclerosis. maastrichtuniversity.nlhmdb.ca Studies have shown that this specific LPA species is found at elevated levels in advanced atherosclerotic plaques. maastrichtuniversity.nl An altered phospholipid metabolism, characterized by the accumulation of glycerophospholipids, including 1-oleoyl LPA, is observed in the arterial walls during the development of atherosclerosis. maastrichtuniversity.nl This suggests a contribution of 1-oleoyl LPA to the progression of atherosclerotic lesions.

Furthermore, research indicates that 1-oleoyl LPA can influence cardiac function. Exogenous administration of LPA has been shown to worsen systolic function and promote cardiac hypertrophy in the context of myocardial infarction. nih.gov This effect is thought to be mediated through the suppression of autophagy, a cellular self-cleaning process, via the LPA3/AKT/mTOR pathway. nih.gov While some studies point to a detrimental role of LPA in cardiovascular disease, others suggest a more complex involvement. For instance, in patients undergoing elective coronary artery bypass grafting, plasma levels of 1-oleoyl LPA were found to be significantly lower compared to control subjects, hinting at a potential association with cardiovascular risk that requires further investigation. ahajournals.org

Table 1: Research Findings on 1-Oleoyl LPA in the Cardiovascular System

Research AreaKey FindingImplication
Atherosclerosis Elevated levels of 1-oleoyl LPA in advanced atherosclerotic plaques. maastrichtuniversity.nlPotential role in plaque progression.
Cardiac Function Exogenous LPA worsens systolic function and promotes cardiac hypertrophy post-myocardial infarction. nih.govMay contribute to cardiac remodeling and dysfunction.
Plasma Levels Significantly lower plasma levels of 1-oleoyl LPA in patients with cardiovascular risk compared to controls. ahajournals.orgComplex relationship with cardiovascular risk that warrants further study.

Immune System Modulation

1-Oleoyl LPA is a significant modulator of the immune system, influencing the behavior of various immune cells. nih.gov It is known to affect processes such as cell migration, chemotaxis, proliferation, and survival signaling in different immune cell types. nih.gov For instance, in monocyte-derived dendritic cells, LPA can upregulate the expression of the M1 marker CD86, thereby enhancing T cell proliferation. nih.gov

The compound also plays a role in lymphocyte trafficking. Autotaxin, an enzyme that produces LPA, is expressed in high endothelial venules of lymphoid organs, where it generates LPA to facilitate the entry of lymphocytes into these organs. nih.gov This suggests that 1-oleoyl LPA acts as a chemotactic signal, guiding T cells from circulation into lymph nodes. nih.gov Furthermore, studies on microglia, the resident immune cells of the brain, have shown that 1-oleoyl LPA can promote their polarization towards a pro-inflammatory M1-like phenotype. nih.gov This indicates its potential involvement in neuro-inflammatory processes.

Skeletal System Homeostasis (Osteoclast and Osteoblast Activity)

The skeletal system is another domain where 1-oleoyl LPA demonstrates significant regulatory activity, particularly in bone remodeling processes involving osteoclasts and osteoblasts. Research has shown that 1-oleoyl LPA can elicit a rapid increase in intracellular calcium concentration in both rat and rabbit osteoclasts. medchemexpress.com This signaling event is associated with the retraction of osteoclast lamellipodia, which are crucial for cell motility and bone resorption. medchemexpress.com

Reproductive System Processes (Embryo Implantation)

In the reproductive system, 1-oleoyl LPA plays a crucial role, particularly in the process of embryo implantation. pan.pl Successful implantation requires a synchronized dialogue between the developing embryo and the receptive maternal uterus, a process in which LPA signaling is deeply implicated. embopress.orgbioscientifica.com Studies in pigs have revealed that 1-oleoyl LPA, acting as a selective agonist for LPA1 and LPA2 receptors, increases the tension, amplitude, and frequency of contractions in the uterine horn containing developing embryos. pan.plnih.govresearchgate.netbibliotekanauki.pl This suggests a role in modulating uterine contractility during early pregnancy.

Furthermore, levels of 1-oleoyl LPA have been found to be elevated in the uterine luminal fluids of pregnant pigs compared to those in the estrous cycle. oup.com This elevated LPA may act on its receptors in the uterine endometrium to influence endometrial function and conceptus development. oup.com The signaling cascade initiated by LPA, particularly through the LPA3 receptor, is critical for decidualization, the transformation of the uterine lining necessary for implantation, which involves extensive uterine proliferation and angiogenesis. embopress.org

Pulmonary System Physiology

The pulmonary system is another area where 1-oleoyl LPA exerts significant physiological effects. It has been shown to function as both a pro- and anti-inflammatory mediator in the context of inflammatory lung diseases. nih.gov For instance, LPA can induce the secretion of interleukin-8 (IL-8) in human bronchial epithelial cells and promote the infiltration of neutrophils into the alveolar space, suggesting a pro-inflammatory role. nih.gov

Conversely, studies have also highlighted a protective role for LPA signaling in the pulmonary vasculature. In bovine pulmonary artery endothelial cells, 1-oleoyl LPA was found to increase electrical resistance across the cell monolayers in a dose-dependent manner, indicating an enhancement of the endothelial barrier function. researchgate.net This barrier-protective effect could be crucial in mitigating the severity of lung injury. The dual nature of LPA's effects in the lungs underscores the complexity of its regulatory functions in this system.

Gastrointestinal System Function

1-Oleoyl LPA is involved in regulating various functions within the gastrointestinal (GI) tract. nih.gov It has been shown to influence gut motility through its action on the enteric nervous system (ENS). jci.org Specifically, LPA acts on enteric glia to affect the activity of myenteric circuits that control intestinal contractions. jci.org Studies using ex vivo models have demonstrated that 1-oleoyl LPA can affect colonic motor complexes, the spontaneous patterns of colonic contractions. jci.org

Furthermore, LPA signaling through the LPA1 receptor is important for maintaining the integrity of the intestinal epithelial barrier. nih.gov The absence of LPA1 has been linked to increased epithelial permeability, leading to greater bacterial infiltration and inflammation. nih.gov Conversely, LPA has been shown to protect against tumor necrosis factor-α-induced intestinal barrier dysfunction. nih.gov In the context of secretory diarrhea, LPA has been found to inhibit the function of the cystic fibrosis transmembrane conductance regulator (CFTR), a key channel involved in intestinal fluid secretion. semanticscholar.org

Endocrine System Involvement

The influence of 1-oleoyl LPA extends to the endocrine system, where it participates in various signaling pathways. nih.gov While the specific roles of 1-oleoyl LPA in many endocrine processes are still being elucidated, its widespread receptor distribution in endocrine organs suggests a broad range of potential functions. nih.govmdpi.com For example, in the context of the gut, LPA can stimulate enterochromaffin cells to release 5-hydroxytryptamine (serotonin) in a calcium-dependent manner. mdpi.com Serotonin is a crucial neurotransmitter and hormone that regulates a multitude of physiological processes.

Additionally, research has pointed to the involvement of LPA in steroid synthesis. Studies have shown differential effects of various lysolipids on steroid synthesis in cells expressing the LPA2 receptor, indicating a potential role for LPA signaling in modulating hormone production. cmdm.tw The intricate interplay between LPA and the endocrine system highlights a promising area for future research to unravel the full extent of its regulatory functions.

Pathophysiological Implications and Therapeutic Potential of 1 Oleoyl Lysophosphatidic Acid Signaling

Role in Oncogenesis and Tumor Progression

1-Oleoyl lysophosphatidic acid (LPA), a prominent species of the lysophosphatidic acid family, plays a significant role in the initiation and advancement of cancer. researchgate.netijmio.com This bioactive phospholipid is involved in various cellular processes that are fundamental to cancer development, including cell proliferation, migration, and survival. researchgate.netnih.govechelon-inc.com Elevated levels of LPA have been detected in the malignant effusions of cancer patients, and its receptors are often abnormally expressed in a variety of human cancers. researchgate.net The enzyme autotaxin (ATX), which is responsible for converting lysophosphatidylcholine (B164491) (LPC) into LPA, is a key player in this process. researchgate.net The ATX-LPA axis is increasingly recognized for its role in promoting tumor progression. researchgate.net

Promotion of Tumor Cell Proliferation and Survival

1-Oleoyl LPA is a potent stimulator of cell proliferation in a wide array of cell types and is a significant growth factor found in serum used for cell culture. nih.gov Its role in cancer is of particular interest due to its ability to promote the growth and survival of tumor cells. nih.govresearchgate.net LPA signaling facilitates cancer cell proliferation and survival primarily through the activation of Gq, Gi, and/or G12/13 G protein-coupled receptors (GPCRs). nih.govresearchgate.net

In colon cancer, for instance, LPA has been shown to stimulate the proliferation of SW480 cells in a dose- and time-dependent manner. wjgnet.com This effect is consistent with findings in ovarian cancer, where LPA acts as a growth factor. wjgnet.com Furthermore, LPA can protect cancer cells from apoptosis, a form of programmed cell death. wjgnet.comnih.gov In Caco-2 colon cancer cells, LPA rescues cells from apoptosis induced by the chemotherapeutic drug etoposide. nih.gov This protective effect is mediated through the activation of the Erk and PI3K signaling pathways. nih.gov Similarly, in SW480 colon cancer cells, LPA significantly protects against apoptosis induced by chemotherapeutic drugs, with the PI3K-AKT/PKB and Ras/Raf-MAPK pathways identified as key mediators. wjgnet.com

The survival-promoting effects of LPA are not limited to colon cancer. In ovarian cancer cells and primary lymphocytic leukemia cells, activation of Akt, a downstream target of PI3K, protects against apoptosis. nih.gov The ability of LPA to promote cell survival, even in the presence of chemotherapy, is linked to the overexpression of its receptors, such as LPA2, in various cancers including ovarian and colon cancer. nih.gov

Facilitation of Tumor Cell Migration and Invasion

A critical aspect of tumor progression is the ability of cancer cells to migrate and invade surrounding tissues, a process in which 1-oleoyl LPA is deeply implicated. echelon-inc.comnih.govoatext.com LPA stimulates cancer cell migration and invasion primarily through the activation of Gi and/or G12/13 G protein-coupled receptors. nih.gov

In cervical carcinoma cells (ME180), LPA has been shown to induce cell migration in a dose-dependent manner. oatext.com This effect can be suppressed by LPA receptor antagonists, indicating a receptor-mediated process. oatext.com The signaling pathways involved in LPA-induced migration in these cells include the rapid and transient activation of MAPKs (Erk, p38, and JNK). oatext.com

Furthermore, in breast cancer, the LPA1 receptor has been identified as a key transducer of the migratory activity of LPA. spandidos-publications.com Antagonists of the LPA1 receptor have been shown to block the migratory activity of LPA in 4T1 mouse mammary cancer cells. spandidos-publications.com In gastric cancer cells, the cross-talk between the LPA1 receptor and the epidermal growth factor receptor can up-regulate sphingosine (B13886) kinase 1, which in turn promotes cell motility and invasion. wjgnet.com

The table below summarizes key research findings on the role of 1-Oleoyl LPA in tumor cell migration and invasion.

Cell LineCancer TypeKey FindingsReference
ME180Cervical CarcinomaLPA induces cell migration via activation of MAPK pathways. oatext.com
4T1Mouse Mammary CancerLPA1 receptor mediates LPA-induced cell migration. spandidos-publications.com
MNK1Gastric CancerCross-talk between LPA1 and EGFR upregulates SphK1 to promote motility and invasion. wjgnet.com
MM1Rat Ascites Hepatoma1-oleoyl-LPA restores transcellular migration. nih.gov

Anti-Apoptotic Functions in Cancer

1-Oleoyl LPA exerts significant anti-apoptotic effects in various cancer cells, thereby contributing to tumor survival and resistance to therapy. nih.govoatext.com This protective function is a crucial element of its role in oncogenesis. nih.gov

In Caco-2 colon cancer cells, LPA has been demonstrated to rescue cells from apoptosis induced by the chemotherapeutic agent etoposide. nih.gov This anti-apoptotic effect is associated with the activation of the Erk and PI3K signaling pathways. nih.gov The mechanism involves the LPA-mediated reversal of the etoposide-induced decrease in the anti-apoptotic protein Bcl-2 and a decrease in the phosphorylation of the pro-apoptotic protein Bad. nih.gov

Similarly, in cervical cancer cells (Hela), LPA provides significant protection against apoptosis induced by cisplatin. nih.gov This protection is achieved by inhibiting the cisplatin-induced downregulation of Bcl-2 and upregulation of Bax and Fas-L, as well as inhibiting the activity of caspase-3. nih.gov The PI3K/AKT pathway is crucial for this anti-apoptotic effect, as its inhibition partially reverses the protective effect of LPA. nih.gov The ability of LPA to activate the PI3K/AKT pathway is demonstrated by the dose- and time-dependent increase in the phosphorylation of AKT in response to LPA treatment. nih.gov

The anti-apoptotic role of LPA has also been observed in ovarian cancer cells, where it protects against apoptosis. nih.gov The overexpression of LPA receptors, such as LPA2, in cancers like ovarian and colon cancer, is thought to potentiate the survival of tumor cells, even in the face of chemotherapy. nih.gov

Contribution to Fibrotic Disorders (e.g., Idiopathic Pulmonary Fibrosis, Skin Fibrosis)

1-Oleoyl LPA signaling is increasingly implicated in the pathogenesis of fibrotic disorders, characterized by excessive scarring and tissue hardening. nih.govnih.govcdnsciencepub.com This is particularly evident in conditions such as idiopathic pulmonary fibrosis (IPF) and skin fibrosis. nih.govnih.gov

In the context of IPF, a progressive and fatal lung disease, LPA levels are found to be elevated in the bronchoalveolar lavage fluid of patients. nih.govscripps.edu The LPA1 receptor is the most prominently expressed LPA receptor in lung fibroblasts from IPF patients. nih.gov Signaling through this receptor is believed to be a key driver of the fibrotic process by promoting fibroblast recruitment and vascular leakage. nih.govscripps.eduresearchgate.net Studies using LPA1 receptor null mice have shown protection from bleomycin-induced lung fibrosis, further cementing the role of this receptor in the disease. nih.gov Higher baseline levels of certain LPA species have been associated with a greater increase in fibrosis in the lower lungs of IPF patients. nih.gov

Similarly, in skin fibrosis, such as that seen in systemic sclerosis, LPA signaling plays a crucial role. nih.gov The LPA1 receptor is a key player in mediating the fibrotic effects in the skin. nih.gov Antagonism of the LPA1 receptor has been shown to reverse dermal thickening, inhibit myofibroblast differentiation, and reduce collagen content in mouse models of skin fibrosis. nih.gov This aligns with findings that mice lacking the LPA1 receptor are resistant to bleomycin-induced dermal fibrosis. nih.gov

The table below highlights the role of the LPA-LPA1 axis in fibrotic disorders.

DisorderKey FindingsSupporting EvidenceReference
Idiopathic Pulmonary Fibrosis (IPF)Elevated LPA in BALF; LPA1 highly expressed in lung fibroblasts; LPA1 mediates fibroblast recruitment and vascular leak.LPA1 null mice are protected from bleomycin-induced lung fibrosis. nih.govscripps.edu
Skin Fibrosis (Systemic Sclerosis)LPA1 receptor activation is key in skin fibrosis.LPA1 antagonists reverse dermal thickening and collagen deposition in mouse models. nih.gov

Involvement in Neurodegenerative and Neuropsychiatric Disorders

Emerging evidence suggests a significant role for 1-oleoyl LPA signaling in the pathophysiology of various neurodegenerative and neuropsychiatric disorders. mdpi.comdntb.gov.ua Dysfunctions in LPA signaling have been linked to conditions such as multiple sclerosis, Alzheimer's disease, Parkinson's disease, and schizophrenia. mdpi.comdntb.gov.ua LPA is a crucial regulator of the development and function of the adult nervous system, influencing processes like proliferation, survival, migration, and differentiation of neural cells. mdpi.comdntb.gov.ua

Mechanisms in Multiple Sclerosis Pathogenesis

In the context of multiple sclerosis (MS), a chronic inflammatory and neurodegenerative disease of the central nervous system, 1-oleoyl LPA and its receptor LPA1 appear to play a significant role in the disease's pathogenesis. mdpi.comnih.gov

Research has shown that the expression of the LPA1 receptor is dysregulated in MS. nih.gov Specifically, LPA1 expression is increased in the immune cells of the central nervous system and in peripheral blood mononuclear cells during relapses in the experimental autoimmune encephalomyelitis (EAE) mouse model of MS. mdpi.comnih.gov This correlates with the severity of the disease. nih.gov Furthermore, an over-expression of LPA1 has been observed in the peripheral blood mononuclear cells of MS patients during a relapse compared to those with progressive forms of the disease. nih.gov

A key mechanism through which LPA contributes to MS pathology is the activation of macrophages. nih.gov LPA, acting through the LPA1 receptor, induces a proinflammatory-like response in macrophages. nih.gov This is a plausible way in which the dysregulation of LPA and its receptor can lead to the inflammation characteristic of MS. nih.gov Studies in the EAE model have demonstrated that the genetic deletion or pharmaceutical inhibition of the LPA1 receptor leads to a milder clinical course of the disease. nih.gov These findings highlight a novel mechanism of LPA signaling in MS pathogenesis and suggest that the LPA1 receptor could be a potential therapeutic target. nih.govsigmaaldrich.com

Role in Neuropathic Pain and Hyperalgesia

1-Oleoyl lysophosphatidic acid (LPA) is a significant signaling molecule implicated in the initiation and maintenance of neuropathic pain, a complex chronic pain state. ucm.esmdpi.com Activation of its primary receptor, LPA1, is a critical factor in the onset of neuropathic pain. ucm.es Injury-induced stimulation of spinal cord neurons triggers the biosynthesis of LPA. nih.gov The subsequent activation of the LPA1 receptor leads to demyelination and the sprouting of dorsal root fibers. nih.govscripps.edu This process contributes to synaptic reorganization that underlies allodynia, a condition where non-painful stimuli are perceived as intensely painful. nih.gov

Furthermore, LPA1 signaling is instrumental in the upregulation of specific proteins in the nervous system that contribute to hyperalgesia, an increased sensitivity to pain. nih.gov Studies have shown that a single intrathecal injection of LPA can induce a dose- and time-dependent downregulation of myelin-associated glycoprotein (B1211001) (MAG) in the dorsal root through the LPA1 receptor, contributing to demyelination. scripps.edu Animal models of neuropathic pain have demonstrated that LPA administration can mimic the pain and underlying mechanisms induced by peripheral nerve injury. scripps.edu The LPA1 receptor signal also initiates the upregulation of Ca(v)α2δ1 in the dorsal root ganglion and PKCγ in the dorsal horn, which are mechanisms for hyperalgesia in myelinated sensory fibers. nih.gov

Intra-articular injection of LPA in rats has been shown to cause joint degeneration and neuropathic pain, mimicking characteristics of neuropathic osteoarthritis. frontiersin.org The resulting pain, characterized as tactile secondary allodynia, can be alleviated by the neuropathic pain drug amitriptyline, supporting the neuronal basis of the pain induced by LPA. frontiersin.org

Implications in Schizophrenia

Emerging evidence suggests a potential role for 1-oleoyl LPA in the pathophysiology of schizophrenia. mdpi.comresearchgate.net Dysfunctions in LPA signaling have been linked to various neurological and psychiatric conditions, including schizophrenia. mdpi.com Studies have pointed to alterations in the plasma lipid profiles of individuals with certain mental health disorders. mdpi.com

One study found that while there were no significant differences in total LPA content, the levels of LPA docosahexaenoic acid (LPA 22:6), a precursor of LPA, were considerably lower in the cerebrospinal fluid (CSF) of patients with schizophrenia compared to healthy controls. mdpi.commdpi.com This suggests that specific species of LPA may have distinct roles in the neurobiology of this complex disorder. Prenatal brain hemorrhage models in mice have shown that LPA signaling can initiate brain and behavioral changes that resemble schizophrenia. mdpi.com

Influence on Inflammatory Processes

1-Oleoyl LPA exerts both pro- and anti-inflammatory effects, depending on the context and the receptors involved. nih.govnih.gov It is a bioactive phospholipid found in biological fluids like plasma and bronchoalveolar lavage fluid. nih.gov LPA can promote inflammatory responses by regulating the expression of chemokines and cytokines in cells like lung epithelial cells. nih.govnih.gov For instance, LPA induces the secretion of interleukin-8 (IL-8) in human bronchial epithelial cells, which promotes the infiltration of neutrophils into the alveolar space. nih.govnih.gov

LPA signaling, particularly through the LPA1 receptor, has been shown to contribute to lipopolysaccharide (LPS)-induced inflammation. nih.gov Pre-treatment with an LPA receptor antagonist or downregulation of the LPA1 receptor can reduce LPS-induced inflammatory responses in alveolar epithelial cells. nih.gov In mouse models of acute lung injury, a lack of LPA1 attenuated LPS-induced increases in inflammatory cells in the lungs. nih.gov

Conversely, LPA can also have anti-inflammatory roles. It can induce the release of the IL-13 decoy receptor and prostaglandin (B15479496) E2, which can dampen inflammatory responses. nih.gov LPA also plays a role in macrophage function, which is critical in inflammation. nih.govnih.gov It can influence macrophage migration, apoptosis, and proliferation, thereby modulating inflammatory diseases. nih.govnih.gov

Association with Autoimmune Diseases

The signaling of 1-oleoyl LPA is increasingly being linked to the pathophysiology of autoimmune diseases, such as multiple sclerosis (MS). nih.govnih.gov In experimental autoimmune encephalomyelitis (EAE), an animal model of MS, dysregulation of LPA levels has been observed. nih.govnih.gov

Studies have shown that inhibiting LPA receptors 1-3 can worsen the motor disability in EAE, leading to increased demyelination, inflammation, and immune cell infiltration in the spinal cord. nih.gov This suggests that signaling through these receptors may have a protective role. Conversely, administration of 1-oleoyl-LPA, an agonist for LPA1 and LPA2 receptors, has been found to ameliorate symptoms in a severe EAE model. nih.gov This treatment led to decreased demyelination, cellular inflammation, and microglial activation. nih.gov These findings suggest that agents that stimulate certain LPA receptors could have therapeutic potential for autoimmune demyelinating diseases like MS. nih.gov

The loss of peripheral LPA can lead to a redistribution of immune cells, suggesting a defect in lymphocyte homing. nih.gov Specifically, a reduction in LPAR2 positive T-cells has been observed in EAE, and the disease is more severe in mice lacking the Lpar2 gene. nih.gov Treatment with an LPAR2 agonist has been shown to reduce the clinical signs of relapsing-remitting EAE, indicating that targeting LPA signaling could be a novel treatment approach. nih.gov

Connections to Metabolic Disorders (e.g., Obesity)

Alterations in 1-oleoyl LPA signaling have been implicated in metabolic disorders, including obesity and insulin (B600854) resistance. mdpi.comnih.gov The enzyme autotaxin, which is responsible for producing the majority of circulating LPA, is upregulated in the adipose tissue of obese individuals. mdpi.comnih.gov Circulating levels of autotaxin and LPA are often elevated in conditions associated with obesity, such as non-alcoholic fatty liver disease (NAFLD) and insulin resistance. mdpi.comnih.gov

LPA signaling has been shown to have a complex role in adipose tissue biology. Some studies suggest that LPA, acting through the LPA1 receptor, may have a tonic inhibitory effect on the growth of adipose tissue. mdpi.com However, the ATX-LPA pathway is also believed to influence both the increase in the number and size of fat cells, which are key processes in the expansion of adipose tissue during obesity. nih.gov

In animal models, injection of 1-oleoyl LPA has been shown to impair glucose tolerance and reduce plasma insulin concentrations. mdpi.com Furthermore, chronic administration of an LPA1/3 antagonist in mice on a high-fat, high-sucrose diet improved glucose tolerance, suggesting that blocking this signaling pathway could be beneficial in managing metabolic dysfunction. nih.gov

Emerging Roles in Other Pathological Conditions

The influence of 1-oleoyl LPA extends to a variety of other pathological conditions, including chronic liver damage and adolescent idiopathic scoliosis.

Chronic Liver Damage: Plasma concentrations of LPA are often elevated in individuals suffering from chronic liver damage. mdpi.com Circulating autotaxin levels are considered a biomarker for fibrosis in non-alcoholic fatty liver disease (NAFLD). mdpi.com

Adolescent Idiopathic Scoliosis: Research has pointed to a possible link between LPA signaling and the development of adolescent idiopathic scoliosis. While the exact mechanisms are still under investigation, the diverse roles of LPA in cellular processes suggest it could be a contributing factor.

Therapeutic Strategies Targeting 1-Oleoyl Lysophosphatidic Acid Signaling

The integral role of 1-oleoyl LPA in various diseases has made its signaling pathway an attractive target for therapeutic intervention. rupress.orgpnas.orgmdpi.com Strategies primarily focus on the development of antagonists for LPA receptors and inhibitors of the enzyme autotaxin. nih.govpnas.org

LPA Receptor Antagonists: Several antagonists targeting specific LPA receptors have been developed and are being investigated for their therapeutic potential. pnas.orgmedchemexpress.com

Ki16425: This compound is an antagonist for LPA1 and LPA3 receptors and has been used in research to block LPA-induced effects in various models, including lung inflammation and cancer cell proliferation. nih.govpnas.org

ONO-0300302: An orally active and potent antagonist of the LPA1 receptor, showing potential for therapeutic use. medchemexpress.com

Autotaxin Inhibitors: Inhibiting autotaxin reduces the production of LPA, thereby diminishing its downstream signaling. nih.gov

PF-8380: This inhibitor has been shown to effectively reduce autotaxin activity and LPA levels in obese mice, leading to improvements in cardiac dysfunction, hypertrophy, and inflammation. nih.gov

These targeted therapeutic approaches hold promise for a range of conditions, from neuropathic pain and autoimmune diseases to metabolic disorders and cancer. ucm.esnih.govnih.govpnas.org By modulating the LPA signaling pathway, it may be possible to mitigate the pathological effects of this potent lipid mediator.

Interactive Data Table: Research Findings on 1-Oleoyl Lysophosphatidic Acid

ConditionKey FindingModel SystemReference
Neuropathic Pain LPA1 receptor activation is crucial for initiation.Animal models ucm.es
LPA induces downregulation of myelin-associated glycoprotein.In vivo and ex vivo scripps.edu
LPA1 signaling upregulates proteins involved in hyperalgesia.Animal models nih.gov
Schizophrenia Lower levels of LPA 22:6 in cerebrospinal fluid of patients.Human study mdpi.commdpi.com
Inflammation LPA1 signaling contributes to LPS-induced lung inflammation.Mouse models, cell culture nih.gov
LPA induces IL-8 secretion in bronchial epithelial cells.Cell culture nih.gov
Autoimmune Disease LPAR1/2 agonist (1-oleoyl-LPA) ameliorated EAE symptoms.Mouse model (EAE) nih.gov
LPAR2 agonist reduced clinical signs of relapsing-remitting EAE.Mouse model (EAE) nih.gov
Metabolic Disorders 1-oleoyl LPA injection impaired glucose tolerance.Mouse model mdpi.com
ATX inhibitor PF-8380 improved obesity-related cardiomyopathy.Mouse model nih.gov

Lysophosphatidic Acid Receptor Antagonists and Agonists

The modulation of LPA receptors (LPARs) with small molecule antagonists and agonists represents a primary strategy for therapeutically targeting the 1-Oleoyl LPA signaling pathway. Given that 1-Oleoyl LPA is an endogenous agonist for both LPA₁ and LPA₂ receptors, and a potent activator for most LPA receptors, these compounds are crucial tools for dissecting and treating LPA-driven pathologies. medchemexpress.comstemcell.comtocris.com

LPA Receptor Antagonists

LPA receptor antagonists are designed to block the signaling initiated by LPA, thereby mitigating its pathological effects. A diverse array of antagonists has been developed, ranging from broad-spectrum inhibitors to those highly selective for a single receptor subtype.

One of the most studied pan-LPAR antagonists is BrP-LPA, which has demonstrated efficacy in preclinical cancer models by reducing tumor-associated blood vessel density. nih.gov Antagonists with selectivity for specific receptors, such as Ki16425, which targets LPA₁ and LPA₃, have been shown to have anti-tumor effects in various cancer cell lines and to reduce tumor volume in models of lung cancer by blocking the LPA₁/Gᵢ/MAP kinase/NF-κB pathway. nih.govbiomolther.org

In the realm of fibrotic diseases, particularly idiopathic pulmonary fibrosis (IPF), LPA₁ antagonists have shown significant promise. ersnet.org The LPA₁ receptor is strongly implicated in the progression of fibrosis. biomolther.org Antagonists like BMS-986020 and its successor BMS-986278 have advanced to clinical trials, with studies indicating they can slow the decline in lung function in IPF patients. ersnet.org Preclinical studies with BMS-986278 demonstrated its ability to act as a potent and complete antagonist of LPA₁-mediated signaling pathways and to exhibit antifibrotic activity in animal models. ersnet.org Similarly, the LPA₁ inhibitor AM095 has been shown to attenuate kidney and dermal fibrosis in mouse models. biomolther.org

The table below summarizes key research findings for selected LPA receptor antagonists.

AntagonistTarget Receptor(s)Key Research FindingsReference(s)
BrP-LPA Pan-LPAR antagonistDecreased intra-tumoral blood vessel density in breast cancer models; ameliorated arthritis in mice. nih.govbiomolther.org
Ki16425 LPA₁ and LPA₃Validated anti-tumor effects in several cancer cell lines; reduced tumor volume in lung cancer models. nih.govbiomolther.org
BMS-986020 LPA₁Showed efficacy in a Phase 2 clinical trial for IPF by slowing lung function decline. biomolther.orgersnet.org
BMS-986278 LPA₁Potent antagonist of LPA₁ signaling; demonstrated antifibrotic activity in preclinical rodent models of pulmonary fibrosis. ersnet.org
AM095 LPA₁Attenuated kidney and dermal fibrosis in mouse models. biomolther.org

LPA Receptor Agonists

While much of the therapeutic focus has been on antagonism, the development of LPA receptor agonists also holds potential for specific medical applications. Agonists mimic the action of LPA and can be used to selectively activate certain receptor subtypes to promote desired physiological responses.

For instance, the LPA₃ agonist OMPT (oleoyl-methoxy phosphothionate) was found to enhance injury in a model of idiopathic pulmonary fibrosis, highlighting the pro-fibrotic role of LPA₃ signaling and the complexity of targeting this pathway. biomolther.org Conversely, selective agonists could have therapeutic benefits. Radioprotectin-1, a potent and specific nonlipid agonist of LPA₂, has been identified for its potential protective effects. medchemexpress.com The development of highly potent nonlipid LPA₁ agonists like CpY, which has 30-fold higher activity than LPA, provides tools to explore the therapeutic value of LPA₁ activation, which has been suggested for conditions like obesity and depression. researchgate.net

The table below details selected LPA receptor agonists and their research findings.

AgonistTarget Receptor(s)Key Research FindingsReference(s)
OMPT LPA₃Enhanced injury in a model of idiopathic pulmonary fibrosis, suggesting LPA₃'s role in the disease. biomolther.org
Radioprotectin-1 LPA₂A potent and specific nonlipid agonist for the murine LPA₂ subtype. medchemexpress.com
CpY LPA₁A nonlipid agonist with 30-fold higher activity than LPA, offering potential for studying therapeutic activation of LPA₁. researchgate.net
ONO-0740556 LPA₁A potent agonist for the human LPA₁ receptor. medchemexpress.com

Autotaxin Inhibitors

A significant alternative strategy for mitigating the pathophysiological effects of 1-Oleoyl LPA signaling is to inhibit its production. The primary enzyme responsible for the extracellular synthesis of LPA is autotaxin (ATX), also known as ecto-nucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2). acs.orgscbt.com ATX catalyzes the hydrolysis of lysophosphatidylcholine (LPC), which is abundant in blood and extracellular fluids, into the potent signaling molecule LPA. nih.govbiorxiv.org Increased ATX expression and activity are linked to numerous diseases, including cancer, fibrosis, and chronic inflammation, making it a prime therapeutic target. acs.orgnih.govnih.gov

The development of ATX inhibitors has rapidly progressed over the past two decades, moving from mimics of the natural substrate to rationally designed small molecules. nih.govnih.gov These inhibitors function by binding to the ATX active site, often interacting with the zinc ions essential for catalysis or occupying the hydrophobic pocket/tunnel that accommodates the lipid substrate and product. acs.orgmdpi.com By blocking ATX activity, these compounds effectively reduce the production of LPA, thereby diminishing its downstream signaling. biomolther.org

Several ATX inhibitors have advanced into clinical trials. nih.govnih.gov GLPG1690 was a first-in-class ATX inhibitor that entered advanced clinical trials for the treatment of idiopathic pulmonary fibrosis. mdpi.com Other compounds like BBT-877 and BLD-0409 have also entered the clinical phase of development. nih.gov

Preclinical research has highlighted the broad therapeutic potential of ATX inhibition. For example, the potent small molecule inhibitor PF-8380 was shown to drastically reduce plasma LPA concentrations during inflammation. biomolther.orgnih.gov Another inhibitor, GWJ-A-23, demonstrated efficacy in attenuating allergen-induced asthmatic attacks and bleomycin-induced pulmonary fibrosis in animal models. biomolther.org The inhibition of ATX has been proposed as a strategy to decrease tumor growth and metastasis, as tumor-derived ATX can convert abundant LPC in the tumor microenvironment into LPA, which promotes cancer cell survival and migration. nih.gov

The table below provides an overview of notable autotaxin inhibitors and their research highlights.

InhibitorKey Research FindingsReference(s)
GLPG1690 First-in-class ATX inhibitor to enter advanced clinical trials for idiopathic pulmonary fibrosis. nih.govmdpi.com
BBT-877 An ATX inhibitor that has entered clinical trials. nih.gov
BLD-0409 An ATX inhibitor that has entered clinical trials. nih.gov
PF-8380 A potent small molecule inhibitor that significantly reduces plasma LPA levels in inflammatory models. biomolther.orgnih.gov
HA155 One of the first potent small molecule ATX inhibitors developed. nih.gov
S32826 A highly potent lipid-based inhibitor identified through high-throughput screening. scbt.commdpi.com

Advanced Methodologies and Research Approaches for 1 Oleoyl Lysophosphatidic Acid Research

Synthesis of 1-Oleoyl Lysophosphatidic Acid Analogs for Receptor Studies

1-Oleoyl LPA is a widely utilized molecular species in research due to its significant biological effects and its ability to act as an agonist at all six known LPA receptors. nih.gov Structurally, it consists of a glycerol (B35011) backbone, a phosphate (B84403) group at the sn-3 position, and an oleoyl (B10858665) fatty acid chain at the sn-1 position. nih.govacs.org To better understand the distinct functions of each LPA receptor and to develop potential therapeutic agents, researchers design and synthesize analogs of 1-Oleoyl LPA. These strategies involve conformational restriction and bioisosteric replacement to create molecules with altered potency and selectivity. nih.gov

One approach involves incorporating the flexible glycerol linker of 1-Oleoyl LPA into more rigid ring structures like dihydropyran, tetrahydropyran (B127337), and pyrrolidine. nih.gov This conformational restriction, combined with variations in the lipophilic chain, has led to the development of analogs with significantly different receptor activation profiles compared to the parent molecule. For example, a synthesized analog, MZN-010, demonstrated over tenfold greater potency for the LPA₅ receptor compared to 1-oleoyl LPA, while showing reduced activity at LPA₁, LPA₂, and LPA₆. nih.gov

The synthesis of these analogs involves multi-step chemical processes. For instance, the synthesis of pyrrolidine-based LPA analogs can begin with the reduction of L-proline to L-prolinol, followed by coupling with oleoyl chloride. nih.gov Subsequent thiophosphorylation and removal of protecting groups yield the final analog. nih.gov Other synthetic strategies involve modifying the polar head group by coupling oleoyl chloride with various alcohol or glycerol derivatives, or altering the hydrophobic tail by changing the fatty acid chain length or introducing aromatic rings. nih.gov These synthetic efforts provide a toolbox of selective agonists and antagonists essential for dissecting the complex signaling pathways mediated by individual LPA receptors.

Analog StrategyExample ModificationResulting Activity
Conformational Restriction Incorporation of glycerol linker into a tetrahydropyran ring (e.g., MZN-010)Increased potency and selectivity for LPA₅ receptor nih.gov
Polar Head Modification Coupling of oleoyl chloride with different alcohol derivativesVaried agonist/antagonist activity at LPA receptors nih.gov
Hydrophobic Moiety Modification Replacement of the ester group with an amide groupDramatic loss of activity at the LPA₁ receptor nih.gov
Hydrophobic Moiety Modification Introduction of aromatic rings into the fatty acid chainAltered receptor binding and activity nih.gov

Analytical Techniques for Quantification in Biological Samples

Accurate quantification of 1-Oleoyl LPA in biological samples such as plasma, serum, and cell extracts is critical for understanding its physiological and pathological roles. nih.govnih.gov Various analytical methods have been developed, ranging from traditional enzymatic assays to highly sensitive mass spectrometry-based techniques.

A sensitive method for quantifying LPA involves a radioenzymatic assay. nih.gov This technique utilizes a recombinant rat LPA acyltransferase (LPAAT) which selectively catalyzes the transfer of a radiolabeled fatty acid from [¹⁴C]oleoyl-CoA to LPA. nih.gov This reaction forms [¹⁴C]phosphatidic acid. The amount of radiolabeled phosphatidic acid produced is directly proportional to the initial amount of LPA in the sample. This method is highly sensitive, with a minimal detection limit of 0.2 pmol, and the acylation of LPA is linear over a range of 0 to 200 pmol. nih.gov The technique has been successfully used to quantify LPA in butanol-extracted lipids from various biological fluids, including bovine sera and human and mouse plasma. nih.gov

Mass spectrometry (MS) has become a cornerstone for the specific and sensitive quantification of LPA molecular species. These methods typically involve coupling a chromatographic separation technique, such as high-performance liquid chromatography (HPLC) or hydrophilic interaction liquid chromatography (HILIC), with a mass spectrometer. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used approach. nih.govyoutube.com It allows for the separation of different lipid classes and isomers prior to detection, which improves identification and quantification. nih.govyoutube.com For instance, a HILIC-MS method can separate LPA species from major polar membrane lipids that might otherwise suppress their signal, achieving limits of quantitation as low as 45 fmol on the column. nih.gov Sample preparation is a critical step; a modified Bligh & Dyer extraction using hydrochloric acid has been shown to significantly increase the recovery of LPA species from biological samples. nih.gov

Other MS-based techniques include matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry. nih.govresearchgate.net One novel MALDI-TOF method utilizes a phosphate-capture molecule, a dinuclear zinc(II) complex, which specifically binds to the phosphate group of LPA. nih.govresearchgate.net This creates a monocationic complex that can be sensitively detected in the positive ion mode, with a detection limit of 0.1 pmol. nih.govresearchgate.net

TechniquePrincipleDetection LimitSample Types
Radioenzymatic Assay Enzymatic conversion of LPA to [¹⁴C]phosphatidic acid using LPAAT and [¹⁴C]oleoyl-CoA. nih.gov0.2 pmol nih.govSerum, Plasma nih.gov
LC-MS/MS Chromatographic separation followed by mass spectrometric detection and fragmentation. nih.govnih.gov45 fmol (HILIC-MS) nih.govTissues, Plasma nih.govnih.gov
MALDI-TOF MS Complexation of LPA with a phosphate-capture molecule (Zn₂L³⁺) for specific detection. nih.govresearchgate.net0.1 pmol nih.govresearchgate.netEgg White, Biological Materials nih.gov

In Vitro Experimental Models

In vitro models are indispensable for investigating the cellular and molecular mechanisms of 1-Oleoyl LPA action. These models, primarily utilizing cultured cell lines, allow for controlled experiments to dissect signaling pathways and functional outcomes.

1-Oleoyl LPA is known to be a significant growth factor present in serum and stimulates the proliferation of a wide variety of cell types. mdpi.com Its effects on cell proliferation, migration, and differentiation are commonly studied using various cell lines. For example, LPA is mitogenic in many cancer cell lines, including those from pancreatic cancer, and it can stimulate their migration and invasion. mdpi.com In PANC-1 pancreatic cancer cells, LPA has been shown to enhance motility. mdpi.com

Beyond cancer research, 1-Oleoyl LPA is used to study cellular differentiation. It stimulates neuronal differentiation in cultured mouse or rat neural progenitor cells. stemcell.com Conversely, it has been shown to inhibit the differentiation of human embryonic stem cell-derived neural stem cells into neurons. stemcell.comtocris.com Additionally, 1-Oleoyl LPA can induce the differentiation of human adipose tissue-derived mesenchymal stem cells into myofibroblast-like cells. stemcell.com These assays typically involve treating serum-starved cells with 1-Oleoyl LPA and then measuring changes in cell number (proliferation), cell movement through a barrier (migration), or the expression of differentiation-specific markers.

A rapid and common response to LPA receptor activation is the mobilization of intracellular calcium ([Ca²⁺]i). physiology.orgmedchemexpress.com This makes calcium mobilization assays a primary tool for studying LPA receptor signaling. frontiersin.org When 1-Oleoyl LPA binds to its G protein-coupled receptors (GPCRs), particularly those coupled to Gq/11 proteins, it activates phospholipase C, leading to the generation of inositol (B14025) trisphosphate (IP₃). IP₃ then triggers the release of Ca²⁺ from intracellular stores, causing a transient increase in cytosolic calcium concentration. physiology.org

This response is typically measured using fluorescent calcium indicators, like Fura-2, in cultured cells. physiology.org For example, in OK kidney proximal tubular cells, 1-Oleoyl LPA evokes a rapid increase in [Ca²⁺]i that peaks within 15-20 seconds. physiology.org Similar acute rises in intracellular calcium have been observed in rat and rabbit osteoclasts and B-lymphoblast cell lines upon stimulation with 1-Oleoyl LPA. medchemexpress.comnih.gov These assays are not only used to confirm receptor activity but also to screen for and characterize the potency of LPA receptor agonists and antagonists. frontiersin.org

Cell LineAssay TypeObserved Effect of 1-Oleoyl LPA
PANC-1 (Pancreatic Cancer)MigrationStimulates cell motility mdpi.com
Rat Neural Progenitor CellsDifferentiationStimulates neuronal differentiation stemcell.com
Human Adipose Mesenchymal Stem CellsDifferentiationInduces differentiation to myofibroblast-like cells stemcell.com
OK (Kidney Proximal Tubular) CellsCalcium MobilizationEvokes a rapid and transient increase in intracellular calcium physiology.org
Osteoclasts (Rat, Rabbit)Calcium MobilizationElicits an acute rise in cytosolic calcium medchemexpress.com
B-LymphoblastsCalcium MobilizationStimulates calcium influx nih.gov

Gene Expression Profiling (qPCR, Western Blot, Immunofluorescence)

Gene expression profiling techniques are fundamental in elucidating the cellular and molecular responses to 1-Oleoyl Lysophosphatidic Acid (LPA 18:1). These methods, including quantitative polymerase chain reaction (qPCR), Western blotting, and immunofluorescence, allow researchers to quantify changes in mRNA and protein levels, as well as visualize protein localization within cells and tissues.

Studies utilizing these techniques have demonstrated that LPA 18:1 can significantly modulate the expression of genes and proteins involved in inflammation and cellular activation. For instance, in murine microglial cell lines (BV-2) and primary murine microglia, treatment with LPA has been shown to alter the expression of markers associated with microglial polarization. Specifically, qPCR analysis revealed changes in the mRNA levels of various LPA receptors and cyto-/chemokines. researchgate.net Western blot and immunofluorescence studies further confirmed a shift towards a pro-inflammatory M1-like phenotype, characterized by increased levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both M1 markers. Conversely, the expression of the M2 marker Arginase-1 was suppressed. researchgate.net Similarly, in human osteosarcoma cells, LPA induces the expression of COX-2, as detected by Western blot. bio-techne.com

In neurological models, immunofluorescence and immunohistochemistry have been used to map the downstream effects of LPA 18:1 signaling in the brain. Central administration of LPA 18:1 in rats led to a significant increase in c-Fos immunoreactivity, a marker of neuronal activation, in the dorsal periaqueductal gray matter (DPAG). nih.govnih.gov Immunocytochemistry also confirmed the abundant expression of the LPA1 receptor in this same brain region, suggesting it as a primary site of action for LPA 18:1's effects on emotional behavior. nih.govnih.gov

Table 1: Effects of 1-Oleoyl Lysophosphatidic Acid on Gene and Protein Expression

Technique Model System Target Gene/Protein Observed Effect
qPCR BV-2 cells, Primary Murine Microglia Cyto-/chemokine mRNA (IL-1β, TNFα, IL-6, etc.) Increased expression
Western Blot BV-2 cells, Primary Murine Microglia iNOS, COX-2 (M1 markers) Increased expression
Arginase-1 (M2 marker) Decreased expression
Human Osteosarcoma Cells COX-2 Increased expression
Immunofluorescence / Immunohistochemistry Rat Brain (DPAG) c-Fos Increased expression
LPA1 Receptor Abundant expression detected
Primary Murine Microglia iNOS, COX-2 Increased expression
Arginase-1, RELMα Decreased expression

In Vivo Animal Models

In vivo animal models are indispensable for investigating the physiological and pathophysiological roles of 1-Oleoyl Lysophosphatidic Acid in a complex, living system. These models allow for the study of systemic effects, behavioral changes, and the interplay between different organ systems that cannot be replicated in vitro.

Genetically Modified Organisms (e.g., LPA Receptor Knockout Mice)

The development of genetically modified organisms, particularly knockout mice lacking specific LPA receptors, has been instrumental in dissecting the specific pathways through which LPA 18:1 exerts its effects. The LPA1 receptor is a primary target for LPA 18:1. nih.gov

Mice with a targeted deletion of the Lpar1 gene (LPA1-null mice) exhibit several distinct phenotypes. Approximately 50% of LPA1-null mice experience perinatal lethality, and survivors often show retarded growth. researchgate.net A significant behavioral phenotype is impaired suckling, which is thought to be linked to defects in the olfactory bulb and cerebral cortex. nih.govmdpi.com These findings highlight the critical role of LPA1 signaling in early development. nih.gov

In adult LPA1-null mice, behavioral studies have revealed increased anxiety-like behavior and deficits in spatial memory, firmly implicating the LPA1 receptor in emotional regulation and cognitive function. scripps.edu The absence of the LPA1 receptor has also been shown to protect mice from modeled pulmonary fibrosis, establishing it as a potential therapeutic target for this condition. mdpi.com

To investigate potential functional redundancy between LPA receptors, double knockout mice, such as those lacking both LPA1 and LPA2 receptors (Lpar1−/−/Lpar2−/−), have been generated. nih.gov These models have been useful in studying the combined roles of these receptors in processes like nervous system development and vascular injury responses. nih.gov For example, certain effects of LPA on cerebral cortical development were abolished in Lpar1−/−/Lpar2−/− embryos. nih.gov

Table 2: Phenotypes Observed in LPA Receptor Knockout Mice

Knockout Model Key Phenotype Research Finding
LPA1-null (Lpar1−/−) Perinatal Lethality & Growth Retardation ~50% lethality; survivors show retarded growth. researchgate.net
Defective Suckling Behavior Linked to olfactory and cerebral cortex defects. nih.govmdpi.com
Increased Anxiety & Memory Deficits Exhibit increased anxiety-like behavior and impaired spatial memory. scripps.edu
Protection from Fibrosis Protected from experimentally modeled pulmonary fibrosis. mdpi.com
LPA1/LPA2-double null (Lpar1−/−/Lpar2−/−) Nervous System Development Abolished certain LPA-induced effects on cerebral cortex development. nih.gov
Vascular Response Used to study opposing effects of LPA1 and LPA2 on vascular smooth muscle cells. nih.gov

Pharmacological Intervention Studies

Pharmacological intervention studies involve the direct administration of 1-Oleoyl Lysophosphatidic Acid to animal models to observe its acute or chronic effects. A common method is intracerebroventricular (i.c.v.) infusion, which delivers the compound directly into the brain's ventricular system, allowing researchers to study its central effects.

Studies using i.c.v. administration of LPA 18:1 in adult Wistar rats have provided direct evidence of its role in modulating emotional behaviors. nih.govnih.gov These interventions have demonstrated that centrally administered LPA 18:1 can induce anxiety-like and depression-like phenotypes. nih.gov

In addition to administering agonists like LPA 18:1, pharmacological studies also utilize receptor antagonists to block specific signaling pathways. For example, in a study on microglia, the pharmacological LPA5 antagonist TCLPA5 was used to demonstrate that the pro-inflammatory effects of LPA were mediated primarily through the LPA5 receptor. The antagonist was effective in blunting most of the observed pro-inflammatory responses, indicating that the LPA/LPA5 signaling axis could be a target for interfering with microglia polarization. researchgate.net

Behavioral Phenotyping in Neurological Models

Behavioral phenotyping is a critical component of in vivo research, providing insights into the functional consequences of LPA 18:1 signaling in the central nervous system, particularly in the context of neurological and psychiatric conditions.

In rats, the central administration of LPA 18:1 has been shown to induce a distinct anxiogenic-like phenotype. nih.govnih.gov This was observed in standard behavioral tests such as the elevated plus-maze, where LPA 18:1-treated rats spent significantly less time in the open arms of the maze. nih.govnih.gov In the open field test, the compound induced hypolocomotion, another indicator of anxiety. nih.gov Notably, these anxiety-like effects were present when the animals were in a novel environment but not under habituated conditions. nih.govnih.gov

Furthermore, LPA 18:1 has been implicated in depression-like behaviors. In the forced swimming test, a widely used model to assess behavioral despair, rats infused with LPA 18:1 showed a dose-dependent increase in immobility time. nih.govnih.gov These findings suggest that LPA 18:1 is a relevant signaling molecule in the neural circuits that control emotional responses, including anxiety and depression. nih.govnih.gov

Table 3: Summary of Behavioral Phenotyping in Response to Central LPA 18:1 Administration in Rats

Behavioral Test Parameter Measured Observed Effect of LPA 18:1 Interpretation
Elevated Plus-Maze Time in Open Arms Decreased Anxiogenic-like effect nih.govnih.gov
Open Field Test Locomotion Decreased (Hypolocomotion) Anxiogenic-like effect nih.gov
Forced Swimming Test Immobility Time Increased (Dose-dependent) Depression-like effect nih.govnih.gov

Molecular Biology Techniques

Reporter Gene Assays (e.g., SRE-driven β-galactosidase)

Reporter gene assays are a powerful molecular biology tool used to investigate the activation of specific signaling pathways. These assays work by linking the promoter of a target gene to a gene encoding an easily detectable "reporter" protein, such as β-galactosidase or luciferase. When the signaling pathway of interest is activated, it drives the expression of the reporter gene, and the resulting protein activity can be quantified.

The serum response element (SRE) is a promoter sequence that is activated by various growth factors and mitogens, including LPA. Studies have utilized SRE-driven reporter gene assays to confirm the biological activity of 1-Oleoyl Lysophosphatidic Acid. It has been demonstrated that 1-Oleoyl Lysophosphatidic Acid treatment increases SRE-driven β-galactosidase activity, indicating its ability to activate this key signaling pathway involved in cell proliferation and survival. nih.govmedchemexpress.com

Chromatin Immunoprecipitation (ChIP) for Transcriptional Regulation Studies

Chromatin Immunoprecipitation (ChIP) is a powerful and widely used technique to investigate the interactions between proteins and DNA within the natural context of the cell's chromatin. This methodology is instrumental in identifying the specific genomic regions where a particular protein, such as a transcription factor or a modified histone, is bound. researchgate.netcornell.edunih.gov By elucidating these interactions, researchers can unravel the mechanisms of transcriptional regulation orchestrated by signaling molecules like 1-Oleoyl Lysophosphatidic Acid (LPA).

The ChIP process generally involves several key steps. nih.gov First, cells or tissues are treated with a crosslinking agent, typically formaldehyde, which creates covalent bonds between proteins and DNA that are in close proximity, effectively "freezing" these interactions in place. cornell.edunih.gov Following this, the chromatin is extracted and sheared into smaller fragments, usually through sonication. These fragments are then subjected to immunoprecipitation using an antibody specific to the protein of interest. This antibody captures the protein along with the crosslinked DNA fragment. After a series of washing steps to remove non-specifically bound chromatin, the crosslinks are reversed, and the protein is digested, releasing the purified DNA. This enriched DNA can then be analyzed by quantitative PCR (ChIP-qPCR) or high-throughput sequencing (ChIP-seq) to identify the specific gene promoters or regulatory elements to which the protein was bound. nih.govnih.gov

In the context of 1-Oleoyl LPA research, ChIP can be employed to determine how this lipid mediator influences gene expression at the transcriptional level. For instance, upon stimulation with 1-Oleoyl LPA, cells may activate specific transcription factors. It is known that general LPA signaling can enhance the transcriptional activity of genes like IL-8 through the activation of transcription factors such as NF-κB and AP-1. nih.gov ChIP assays could precisely map the binding sites of these activated transcription factors across the genome, revealing the direct target genes of the 1-Oleoyl LPA signaling cascade.

Furthermore, 1-Oleoyl LPA signaling can induce epigenetic changes through histone modifications. nih.gov Histones, the proteins around which DNA is wound, can be post-translationally modified (e.g., by acetylation or methylation), which alters chromatin structure and gene accessibility. biomodal.commdpi.com Active gene transcription is often associated with marks like H3K4me3 (trimethylation of lysine (B10760008) 4 on histone H3) and H3K27ac (acetylation of lysine 27 on histone H3), while repressive marks include H3K27me3 and H3K9me3. nih.govfrontiersin.org Using antibodies specific to these modified histones, ChIP-seq can reveal how 1-Oleoyl LPA alters the epigenetic landscape of the cell, leading to the activation or repression of specific gene programs. frontiersin.org

A hypothetical application of ChIP-seq to study the effects of 1-Oleoyl LPA is outlined in the table below.

Target ProteinCell TypeConditionKey FindingPotential Target Gene
NF-κBBronchial Epithelial Cells1-Oleoyl LPA StimulationIncreased binding at promoter regionInterleukin-8 (IL-8)
AP-1 (c-Jun)Fibroblasts1-Oleoyl LPA StimulationEnhanced binding at enhancer elementCyclooxygenase-2 (COX-2)
Histone H3K27ac (Active Mark)Ovarian Cancer Cells1-Oleoyl LPA StimulationIncreased acetylation at promoterVEGF-A
Histone H3K27me3 (Repressive Mark)Neural Progenitor Cells1-Oleoyl LPA StimulationDecreased methylation at promoterp21 (CDKN1A)

Immunohistochemical and Immunocytochemical Analyses of Receptor and Effector Expression

Immunohistochemistry (IHC) and immunocytochemistry (ICC) are essential techniques for visualizing the presence, abundance, and subcellular localization of specific proteins within tissues and cells, respectively. These antibody-based methods provide crucial spatial information, allowing researchers to understand where LPA receptors and their downstream signaling effectors are expressed and how their localization might change in response to stimuli like 1-Oleoyl LPA.

IHC involves staining thin slices of tissue, providing context about the protein's distribution across different cell types within that tissue's architecture. ICC, on the other hand, is performed on cultured cells or cell smears, offering a more detailed view of protein localization within individual cells. Both techniques rely on the highly specific binding of a primary antibody to the target protein. This binding is then visualized, typically by using a secondary antibody conjugated to an enzyme or a fluorophore, which generates a colored product or emits light.

These analyses have been critical in mapping the expression of various LPA receptors. For example, IHC studies have demonstrated the localization of the LPA1 receptor in the stromal and glandular epithelial cells of the human endometrium. researchgate.net In the rat uterus, IHC has revealed cell-type-specific distribution of multiple LPA receptors (LPA1-4, and LPA6), with immunoreactivity observed in epithelial, myometrial, and stromal cells, suggesting that these cells can respond to LPA through multiple signaling pathways. nih.gov In the brain, the LPA1 receptor has been identified in both fibers and neuron-shaped cells within the periaqueductal gray matter, a region involved in emotional control. nih.gov

ICC is particularly useful for studying dynamic changes in protein localization in response to 1-Oleoyl LPA. For instance, upon LPA stimulation (including the 18:1 species), the downstream effector protein p-P90RSK was shown via immunofluorescence to translocate to the nucleus in porcine trophectoderm cells, indicating activation of the MAPK signaling pathway. oup.com Similarly, ICC has been used to visualize the distribution of LPA1 and LPA2 receptors within the growth cones of immature neurons, revealing that LPA1 is present in both central and peripheral regions while LPA2 is restricted to the central region. researchgate.net This differential localization suggests distinct functional roles for these receptors in neuronal development.

The data gathered from these methodologies are fundamental for understanding the physiological and pathological roles of 1-Oleoyl LPA signaling in specific tissues and cellular contexts.

Target ProteinTechniqueTissue/Cell TypeKey Finding on Localization
LPA1 ReceptorIHCHuman EndometriumExpressed in stromal cells, glandular epithelium, and endothelial cells. researchgate.net
LPA1, LPA2, LPA3, LPA4, LPA6 ReceptorsIHCRat UterusDetected in a cell-type specific manner in epithelial, myometrial, and stromal cells. nih.gov
LPA1 ReceptorIHCRat Brain (DPAG)Found in fibers and neuron-shaped cells. nih.gov
Phosphorylated-P90RSK (p-P90RSK)ICCPorcine Trophectoderm CellsDetected in the nucleus and cytoplasm following stimulation with 1-Oleoyl LPA. oup.com
LPA1 ReceptorICCImmature Hippocampal NeuronsLocalized to both central and peripheral regions of the growth cone. researchgate.net
LPA2 ReceptorICCImmature Hippocampal NeuronsRestricted to the central region of the growth cone. researchgate.net

Q & A

Q. What are the primary biological roles of 1-Oleoyl LPA in cellular processes?

1-Oleoyl LPA acts as a bioactive lipid mediator via G protein-coupled receptors (LPA1–LPA6), regulating processes such as cell proliferation, migration, and differentiation. For example, it promotes mitogenesis in fibroblasts by inducing DNA synthesis and activating Rho GTPases . In neurobiology, it exhibits species-specific effects: it enhances neuronal differentiation in rodent neural progenitor cells but inhibits neurosphere formation and neuronal differentiation in human embryonic stem cell-derived neural stem cells (NSCs) . Experimental protocols often involve dose-response assays (e.g., 1–100 µM in serum-free media) and receptor antagonists (e.g., Ki16425 for LPA1/3) to dissect receptor-specific effects.

Q. How does 1-Oleoyl LPA interact with its receptors to mediate signaling?

1-Oleoyl LPA binds with high affinity to LPA1 and LPA2 receptors, activating downstream pathways such as phospholipase C (PLC), Rho/ROCK, and MAPK. For instance, in BV-2 microglia, it polarizes cells toward an M1-like phenotype via LPA1-dependent signaling . To validate receptor involvement, researchers use siRNA knockdown, CRISPR/Cas9-edited cell lines, or transgenic animal models (e.g., LPA1-null mice). Calcium flux assays and β-galactosidase reporter systems (e.g., SRE-driven reporters) are common methodologies to quantify receptor activation .

Q. What experimental models are optimal for studying 1-Oleoyl LPA’s effects on neurogenesis?

Rodent neural progenitor cells (e.g., rat cortical NSCs) are ideal for studying pro-neurogenic effects, while human embryonic or induced pluripotent stem cell-derived NSCs are better for investigating inhibitory roles. Differentiation protocols typically involve treating cells with 1–10 µM 1-Oleoyl LPA in combination with growth factor withdrawal. Outcomes are assessed via immunostaining (e.g., βIII-tubulin for neurons) and qPCR for lineage-specific markers .

Advanced Research Questions

Q. How can contradictory results in 1-Oleoyl LPA’s effects across species be reconciled?

Species-specific receptor expression and signaling crosstalk may explain divergent outcomes. For example, rodent NSCs express higher LPA1 levels, which promote differentiation, while human NSCs may upregulate inhibitory pathways (e.g., LPA2/3) . To address this, comparative studies using isogenic cell lines or cross-species receptor chimeras are recommended. Single-cell RNA sequencing can map receptor heterogeneity, and phosphoproteomics can identify downstream pathway variations .

Q. What methodologies elucidate 1-Oleoyl LPA’s role in emotional behavior and psychiatric disorders?

Central administration of 1-Oleoyl LPA (0.4–2 mg, intracerebroventricular) in rats induces anxiety-like (reduced open-arm time in elevated plus-maze) and depression-like behaviors (increased immobility in forced swim tests) . Behavioral assays should be paired with c-Fos immunohistochemistry to map neuronal activation (e.g., dorsal periaqueductal gray matter). Receptor specificity is confirmed using LPA1 antagonists (e.g., AM966) or genetic knockout models .

Q. How does acyl-chain length influence 1-Oleoyl LPA’s bioactivity?

The oleoyl (18:1) chain confers higher potency compared to saturated (e.g., palmitoyl) or shorter chains. In lysoPLD inhibition assays, 1-Oleoyl LPA has a Ki of 1.2 µM, while linoleoyl (18:2) LPA shows greater inhibition (Ki = 0.21 µM) . Structural studies (e.g., molecular docking) reveal that unsaturated chains enhance receptor binding via hydrophobic interactions. Researchers should compare analogs (e.g., 1-oleoyl vs. 1-arachidonoyl LPA) in functional assays and use ESI-MS/MS to quantify endogenous LPA species in biological samples .

Q. What strategies mitigate off-target effects in 1-Oleoyl LPA studies?

Off-target activation of peroxisome proliferator-activated receptors (PPARγ) or non-receptor-mediated effects (e.g., membrane remodeling) can confound results. To minimize this, use low concentrations (≤10 µM), include lipid-free controls (e.g., bovine serum albumin), and validate findings with receptor-deficient models. Pharmacological inhibitors (e.g., GW9662 for PPARγ) and lipidomics can further isolate LPA-specific effects .

Methodological Considerations

Q. How should 1-Oleoyl LPA be prepared and stored to ensure stability?

Dissolve 1-Oleoyl LPA in ethanol (22.91 mM stock) and store at −80°C under nitrogen to prevent oxidation. For aqueous experiments, prepare working solutions in HEPES-buffered saline with sonication to prevent aggregation. Purity (≥98%) should be verified via HPLC, and lipid peroxidation monitored using thiobarbituric acid-reactive substances (TBARS) assays .

Q. What assays quantify 1-Oleoyl LPA’s impact on intracellular signaling?

  • Calcium imaging : Measure transient Ca²⁺ influx via Fluo-4 AM in HEK293 cells overexpressing LPA receptors.
  • Rho activation : Use GST-Rhotekin pull-down assays to assess GTP-bound Rho levels.
  • Transcriptional reporters : Employ SRE-luciferase or NF-κB reporters to monitor pathway activation .

Data Contradictions and Resolution

Q. Why does 1-Oleoyl LPA exhibit dual roles in neuroinflammation?

In microglia, 1-Oleoyl LPA promotes pro-inflammatory M1 polarization via LPA1 but may suppress inflammation in astrocytes through LPA2. Context-dependent effects are influenced by cell type, receptor repertoire, and disease state (e.g., acute vs. chronic injury). Co-culture models and spatial transcriptomics can dissect these mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.